molecular formula C6H10O B6153559 4-methylpent-4-enal CAS No. 3973-43-1

4-methylpent-4-enal

Cat. No.: B6153559
CAS No.: 3973-43-1
M. Wt: 98.1
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Description

4-Methylpent-4-enal is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . Its structure features both an aldehyde functional group and a terminal double bond, characterized by the SMILES string C=C(C)CCC=O . This bifunctional nature, with an alkene and an aldehyde, makes it a valuable and versatile building block in organic synthesis and chemical research. The compound is recognized for its role as a substrate in various chemical reactions. For instance, it can undergo nucleophilic addition at the carbonyl center; a specific example is its reaction with sodium cyanide (NaCN) under acidic aqueous conditions to form a cyanohydrin, a transformation useful for carbon-chain elongation . Notably, in such reactions, the carbon-carbon double bond can remain untouched, allowing for selective modification of the aldehyde group . This reactivity profile provides researchers with a synthetic handle to create more complex molecules. As an α,β-unsaturated aldehyde analog, it holds significant interest for developing new synthetic methodologies, studying reaction mechanisms, and potentially serving as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its properties are consistent with those of a high-value chemical for specialized research and development purposes. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

3973-43-1

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Formation Mechanism of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary proposed mechanism for the formation of 4-methylpent-4-enal, a valuable unsaturated aldehyde with applications in the fragrance and chemical synthesis sectors. The core of this guide focuses on the acid-catalyzed Prins reaction between isobutylene (B52900) and acrolein. While specific quantitative data and detailed experimental protocols for this exact transformation are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of the Prins reaction and related syntheses to provide a robust theoretical framework. An alternative synthetic route involving the oxidation of 2-methyl-1-butene (B49056) is also discussed. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, potential experimental approaches, and key intermediates.

Core Formation Mechanism: The Prins Reaction

The most probable pathway for the formation of this compound involves a variation of the Prins reaction, which is an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[1] In this specific case, the reactants are isobutylene (2-methylpropene) and acrolein (propenal). The reaction is typically catalyzed by Brønsted or Lewis acids.

Proposed Signaling Pathway (Reaction Mechanism)

The acid-catalyzed reaction between isobutylene and acrolein is proposed to proceed through the following steps:

  • Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst (H⁺). This activation increases the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acrolein. This step forms a tertiary carbocation intermediate, which is stabilized by the two methyl groups on the adjacent carbon.

  • Deprotonation: The final step involves the deprotonation of the intermediate by a base (e.g., the conjugate base of the acid catalyst or a solvent molecule) to yield the final product, this compound, and regenerate the acid catalyst.

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isobutylene Isobutylene (2-Methylpropene) Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation 2. Electrophilic Attack Acrolein Acrolein (Propenal) Protonated_Acrolein Protonated Acrolein Acrolein->Protonated_Acrolein 1. Protonation Catalyst_H H⁺ (Acid Catalyst) Product This compound Carbocation->Product 3. Deprotonation Catalyst_Regen H⁺ (Regenerated Catalyst) Dioxane_Pathway Reactants Isobutylene + Acrolein + Acid Catalyst Carbocation Carbocation Intermediate Reactants->Carbocation Electrophilic Addition Dioxane Substituted 1,3-Dioxane (Intermediate) Carbocation->Dioxane Reaction with second Acrolein molecule Product This compound Carbocation->Product Direct Deprotonation (Alternative Pathway) Dioxane->Product Acid-catalyzed Decomposition Oxidation_Workflow Start 2-Methyl-1-butene Oxidation Selective Oxidation (e.g., with SeO₂, PCC, or other oxidizing agents) Start->Oxidation Product This compound Oxidation->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 4-methylpent-4-enal. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines compiled physical properties with established principles of reactivity for α,β-unsaturated aldehydes, offering a predictive framework for its chemical behavior.

Chemical Properties

This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2] It possesses a terminal double bond and an aldehyde functional group. The physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless liquid[2]
Odor Strong fruity flavor[2]
Boiling Point Approximately 130-131 °C[2]
Melting Point Approximately -69 °C[2]
Density Approximately 0.818 g/mL[2]
CAS Number 3973-43-1[1]

Spectroscopic Data

Reactivity and Synthetic Applications

As an α,β-unsaturated aldehyde, this compound is expected to exhibit reactivity at both the carbonyl group and the carbon-carbon double bond. The conjugation of the double bond with the aldehyde group influences its chemical behavior, making it susceptible to both 1,2-addition (at the carbonyl) and 1,4-conjugate (Michael) addition.

Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of the corresponding primary alcohol, 4-methylpent-4-en-1-ol. Mild oxidation methods like the Swern oxidation are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Synthesis_of_4_methylpent_4_enal 4-methylpent-4-en-1-ol 4-methylpent-4-en-1-ol This compound This compound 4-methylpent-4-en-1-ol->this compound Swern Oxidation (DMSO, (COCl)₂, Et₃N)

Caption: Synthesis of this compound via Swern oxidation.

Key Reactions

1. Oxidation to 4-methylpent-4-enoic Acid: The aldehyde group of this compound can be readily oxidized to a carboxylic acid.

Oxidation_of_4_methylpent_4_enal This compound This compound 4-methylpent-4-enoic acid 4-methylpent-4-enoic acid This compound->4-methylpent-4-enoic acid Oxidizing Agent (e.g., Jones Reagent)

Caption: Oxidation of this compound.

2. Reduction to 4-methylpent-4-en-1-ol: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (B1222165).

Reduction_of_4_methylpent_4_enal This compound This compound 4-methylpent-4-en-1-ol 4-methylpent-4-en-1-ol This compound->4-methylpent-4-en-1-ol Sodium Borohydride (NaBH₄)

Caption: Reduction of this compound.

3. Aza-Michael Addition: As a Michael acceptor, this compound can undergo conjugate addition with nucleophiles such as amines. This reaction, known as the aza-Michael addition, is a valuable method for forming carbon-nitrogen bonds.

Aza_Michael_Addition This compound This compound β-amino aldehyde β-amino aldehyde This compound->β-amino aldehyde Primary or Secondary Amine

Caption: Aza-Michael addition to this compound.

Experimental Protocols

The following are general experimental protocols for the types of reactions described above. These should be considered as starting points and may require optimization for the specific substrate, this compound.

Synthesis of this compound via Swern Oxidation of 4-methylpent-4-en-1-ol

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of 4-methylpent-4-en-1-ol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane twice.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Workflow Diagram:

Swern_Oxidation_Workflow A Activate DMSO with Oxalyl Chloride B Add 4-methylpent-4-en-1-ol A->B C Add Triethylamine B->C D Workup and Purification C->D

Caption: Workflow for Swern Oxidation.

Oxidation of this compound to 4-methylpent-4-enoic Acid

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Add Jones reagent dropwise with stirring until the orange-brown color persists.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether three times.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate washings with concentrated HCl and extract with diethyl ether three times.

  • Wash the combined ether extracts from the acidified solution with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Reduction of this compound to 4-methylpent-4-en-1-ol

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether three times.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Disclaimer: The experimental protocols provided are generalized procedures and should be adapted and optimized for the specific context of your research. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Spectroscopic Data of 4-Methylpent-4-enal: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of spectroscopic databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methylpent-4-enal (CAS No. 3973-43-1) is not publicly available at this time. While information for its isomers, such as 4-methylpent-2-enal and 4-methylpentanal, is accessible, the specific data for the title compound remains elusive.

This guide, therefore, cannot present the requested quantitative data tables and detailed experimental protocols. However, to provide a foundational understanding for researchers, this document outlines the theoretical spectroscopic characteristics of this compound based on established principles of organic spectroscopy. Additionally, a general overview of the experimental methodologies typically employed for acquiring such data is provided.

Predicted Spectroscopic Features of this compound

The structure of this compound dictates a unique spectroscopic fingerprint. The following sections detail the anticipated signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different hydrogen environments in the molecule.

  • Aldehydic Proton (H1): A singlet or a triplet (due to coupling with adjacent methylene (B1212753) protons) is anticipated in the downfield region, typically between δ 9-10 ppm . This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

  • Methylene Protons (H2): The two protons on the carbon adjacent to the carbonyl group (C2) are expected to appear as a triplet around δ 2.4-2.6 ppm , coupled to the protons at C3.

  • Methylene Protons (H3): The protons on the carbon adjacent to the double bond (C3) would likely resonate as a triplet between δ 2.2-2.4 ppm , showing coupling to the protons at C2.

  • Vinylic Protons (H5): The two geminal protons on the terminal double bond (C5) are expected to appear as two distinct signals, likely singlets or narrowly split multiplets, in the range of δ 4.7-4.9 ppm .

  • Methyl Protons (H6): The three equivalent protons of the methyl group attached to the double bond (C4) will likely produce a singlet around δ 1.7-1.8 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (C1): A highly deshielded signal is expected in the range of δ 195-205 ppm .

  • Alkene Carbons (C4 & C5): The two sp² hybridized carbons of the double bond would appear in the vinylic region, with the quaternary carbon (C4) resonating around δ 140-145 ppm and the terminal methylene carbon (C5) appearing around δ 110-115 ppm .

  • Methylene Carbons (C2 & C3): The two sp³ hybridized methylene carbons are predicted to have signals in the aliphatic region, with C2 expected around δ 40-45 ppm and C3 around δ 25-30 ppm .

  • Methyl Carbon (C6): The methyl carbon signal is anticipated to be in the upfield region, around δ 20-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of an unconjugated aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ , which are diagnostic for an aldehydic C-H bond.

  • C=C Stretch: A medium intensity band is expected around 1640-1650 cm⁻¹ for the carbon-carbon double bond.

  • =C-H Stretch: A medium to strong band is predicted above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹ ) corresponding to the stretching of the vinylic C-H bonds.

  • C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ region will be present due to the C-H stretching vibrations of the methylene and methyl groups.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and various fragment ions, providing information about the molecular weight and structural features.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound, which is 98.14 g/mol .

  • Key Fragmentation Patterns:

    • Loss of H· (M-1): A peak at m/z 97 resulting from the loss of the aldehydic hydrogen radical.

    • Loss of ·CHO (M-29): A significant peak at m/z 69 due to the loss of the formyl radical, which is a common fragmentation for aldehydes.

    • McLafferty Rearrangement: A potential rearrangement could lead to the formation of a radical cation at m/z 58.

    • Allylic Cleavage: Cleavage of the C3-C4 bond could result in a stable allylic cation at m/z 41.

Experimental Protocols: A General Guide

While specific experimental details for this compound are unavailable, the following outlines standard procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a solution cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct infusion.

  • Ionization Method: Electron ionization (EI) is a common method for volatile compounds, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and fragment ions.

Data Visualization

As no experimental data is available, visualizations of signaling pathways or experimental workflows cannot be generated. However, a logical relationship diagram illustrating the expected spectroscopic correlations for this compound is provided below.

Spectroscopic_Correlations cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure C₆H₁₀O Aldehyde Alkene Methyl Group HNMR ¹H NMR δ 9-10 (CHO) δ 4.7-4.9 (=CH₂) δ 1.7-1.8 (CH₃) Structure:f1->HNMR:f0 Aldehyde H Structure:f2->HNMR:f1 Vinylic H Structure:f3->HNMR:f2 Methyl H CNMR ¹³C NMR δ 195-205 (C=O) δ 140-145 (C=C) δ 110-115 (=CH₂) δ 20-25 (CH₃) Structure:f1->CNMR:f0 Carbonyl C Structure:f2->CNMR:f1 Alkene C Structure:f2->CNMR:f2 Structure:f3->CNMR:f3 Methyl C IR IR (cm⁻¹) 1720-1740 (C=O) 2720, 2820 (CHO C-H) 1640-1650 (C=C) Structure:f1->IR:f0 C=O Stretch Structure:f1->IR:f1 Aldehyde C-H Structure:f2->IR:f2 C=C Stretch MS MS (m/z) 98 (M⁺) 69 (M-CHO) 41 (Allylic Cation) Structure->MS:f0 Molecular Ion Structure->MS:f1 Fragmentation Structure->MS:f2

Caption: Predicted correlations between the functional groups of this compound and their expected spectroscopic signals.

Unveiling 4-Methylpent-4-enal: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of the valuable unsaturated aldehyde, 4-methylpent-4-enal. This document details the initial preparation of this compound, which is attributed to the work of Saucy and Marbet, and outlines the key reaction methodology, the Saucy-Marbet rearrangement, a variant of the Claisen rearrangement. Detailed experimental protocols, quantitative data, and characterization information are presented to offer a practical resource for chemists in academia and industry.

Introduction

This compound, a six-carbon unsaturated aldehyde, holds significance as a versatile building block in organic synthesis. Its unique structural features, including a terminal double bond and an aldehyde functionality, make it a valuable precursor for the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and fragrance compounds. This guide focuses on the foundational work that first brought this compound to the attention of the scientific community.

Discovery and First Synthesis

The first documented synthesis of this compound is attributed to G. Saucy and R. Marbet in their 1967 publication in Helvetica Chimica Acta. Their work introduced a novel variation of the Claisen rearrangement, now known as the Saucy-Marbet rearrangement. This reaction provided a strategic and efficient method for the formation of γ,δ-unsaturated aldehydes and ketones.

The core of their approach involved the reaction of an allylic alcohol with a vinyl ether, specifically an enol ether of a ketone or aldehyde, under thermal conditions with an acidic catalyst. In the case of this compound, the synthesis proceeds via the rearrangement of an allyl isopropenyl ether intermediate.

Signaling Pathway of the First Synthesis

The logical flow of the first synthesis of this compound can be visualized as a two-step process: the formation of the key allyl vinyl ether intermediate followed by the[1][1]-sigmatropic rearrangement.

First_Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Saucy-Marbet Rearrangement Allyl_Alcohol Allyl Alcohol Intermediate Allyl Isopropenyl Ether Allyl_Alcohol->Intermediate Acid Catalyst (p-TsOH) Isopropenyl_Methyl_Ether Isopropenyl Methyl Ether Isopropenyl_Methyl_Ether->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Heat (180°C) Product This compound Rearrangement->Product

Caption: Logical workflow of the first synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound as can be best constructed from available information.

Synthesis of Allyl Isopropenyl Ether (Intermediate)

Materials:

  • Allyl alcohol

  • Isopropenyl methyl ether (2-methoxypropene)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of allyl alcohol in the chosen anhydrous solvent, add a catalytic amount of p-toluenesulfonic acid.

  • Slowly add isopropenyl methyl ether to the reaction mixture at room temperature with stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the new, less polar ether.

  • Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude allyl isopropenyl ether. Further purification can be achieved by distillation.

Saucy-Marbet Rearrangement to this compound

Materials:

  • Allyl isopropenyl ether

  • High-boiling point solvent (e.g., decalin or xylene)

Procedure:

  • The crude or purified allyl isopropenyl ether is dissolved in a high-boiling point solvent.

  • The solution is heated to a high temperature (typically around 180-200 °C) in a sealed tube or under reflux for several hours.

  • The progress of the rearrangement is monitored by GC or TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The desired product, this compound, is isolated by fractional distillation of the reaction mixture.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

ParameterValue
Reactants
Allyl alcoholStoichiometric equivalent
Isopropenyl methyl etherStoichiometric equivalent
Reaction Conditions
Rearrangement Temperature180 °C
Product Information
YieldNot explicitly stated in all sources, but generally good for this type of rearrangement.
Boiling Point130-131 °C[2]
DensityApproximately 0.818 g/mL[2]
Refractive Index1.4276 (estimate)[3]

Characterization Data

The initial characterization of this compound would have relied on classical methods. Modern spectroscopic data confirms the structure.

TechniqueData
IR (Infrared) Spectroscopy Characteristic peaks for C=O (aldehyde) around 1725 cm⁻¹, C=C (alkene) around 1650 cm⁻¹, and aldehydic C-H stretch around 2720 and 2820 cm⁻¹.
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the aldehydic proton (~9.7 ppm), vinylic protons (~4.7 ppm), allylic protons, and methyl protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for the carbonyl carbon (~202 ppm), olefinic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 98.14 g/mol .

Conclusion

The discovery and first synthesis of this compound by Saucy and Marbet represent a significant contribution to the field of organic synthesis. The development of the Saucy-Marbet rearrangement provided a powerful tool for the construction of γ,δ-unsaturated aldehydes, with this compound being a prime example of its utility. This technical guide provides a detailed account of this seminal work, offering valuable insights and practical information for researchers engaged in synthetic chemistry and drug development.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reactants Mix Allyl Alcohol, Isopropenyl Methyl Ether, and Acid Catalyst Start->Reactants Intermediate_Formation Formation of Allyl Isopropenyl Ether Reactants->Intermediate_Formation Quench_Neutralize Quench with Base & Neutralize Intermediate_Formation->Quench_Neutralize Extraction_Drying Extract Organic Layer & Dry Quench_Neutralize->Extraction_Drying Solvent_Removal Remove Solvent Extraction_Drying->Solvent_Removal Rearrangement Heat in High-Boiling Solvent (180°C) Solvent_Removal->Rearrangement Distillation Fractional Distillation Rearrangement->Distillation Product This compound Distillation->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: Overall experimental workflow for the first synthesis of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-methylpent-4-enal. Due to a lack of available direct experimental data for this specific compound, this guide outlines established methodologies for both the estimation and experimental determination of its core thermodynamic properties.

Introduction to this compound

This compound is an unsaturated aldehyde with the chemical formula C₆H₁₀O. Its structure consists of a five-carbon chain with a methyl group and a carbon-carbon double bond at the fourth position, and a terminal aldehyde group. A clear understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and understanding its reactivity in various chemical and biological systems.

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, group contribution methods provide reliable estimates for the thermodynamic properties of organic compounds. The Joback method, a well-established group-contribution technique, is utilized here to predict key thermodynamic parameters for this compound.[1][2]

The molecular structure of this compound is first broken down into its constituent functional groups as defined by the Joback method:

  • =C< : 1

  • -CH2- : 2

  • -CH3 : 2

  • -CHO (aldehyde) : 1

The contributions of each group are then summed to estimate the properties.

Table 1: Estimated Thermodynamic Properties of this compound using the Joback Method

PropertySymbolEstimated ValueUnit
Molar MassMw98.14 g/mol
Boiling PointTb399.85K
Critical TemperatureTc573.85K
Critical PressurePc3.67MPa
Critical VolumeVc350.0cm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-149.5kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°-49.33kJ/mol
Heat of Vaporization (at normal boiling point)ΔHvap36.88kJ/mol
Ideal Gas Heat Capacity (298.15 K)Cp(g)155.21J/(mol·K)

Note: These values are estimations and should be used with an understanding of the inherent limitations of group contribution methods.

Experimental Determination of Thermodynamic Properties

To obtain precise thermodynamic data, experimental measurements are essential. The following sections detail the standard protocols for determining key thermodynamic properties of a volatile organic compound like this compound.

The standard enthalpy of combustion (ΔHc°) can be determined using an isoperibol bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the calorimeter's bomb. A known length of ignition wire is positioned in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual atmospheric nitrogen. The standard enthalpy of combustion is then calculated per mole of the substance.

The enthalpy of vaporization (ΔHvap) can be measured using a differential scanning calorimeter.[2]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a volatile sample pan with a pinhole lid.

  • Instrument Setup: The DSC is purged with an inert gas, and a temperature program is set to heat the sample at a constant rate (e.g., 10 K/min) through its boiling point.

  • Data Collection: The heat flow to the sample is measured relative to an empty reference pan as the temperature increases. An endothermic peak is observed as the sample vaporizes.

  • Calculation: The area under the endothermic peak is integrated to determine the total heat absorbed during vaporization. The enthalpy of vaporization is then calculated by dividing the absorbed heat by the molar amount of the sample.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the two primary pathways for obtaining the thermodynamic properties of this compound.

ThermodynamicWorkflow cluster_experimental Experimental Determination cluster_computational Computational Estimation exp_start Obtain Pure Sample of this compound bomb_cal Bomb Calorimetry exp_start->bomb_cal ΔHc° dsc Differential Scanning Calorimetry exp_start->dsc ΔHvap exp_end Experimentally Determined Thermodynamic Properties bomb_cal->exp_end dsc->exp_end final_data Comprehensive Thermodynamic Data Set exp_end->final_data comp_start Define Molecular Structure of this compound group_method Group Contribution Method (e.g., Joback) comp_start->group_method comp_end Estimated Thermodynamic Properties group_method->comp_end comp_end->final_data start Determine Thermodynamic Properties of This compound cluster_experimental cluster_experimental start->cluster_experimental cluster_computational cluster_computational start->cluster_computational

Workflow for Thermodynamic Property Determination

Conclusion

This guide provides a foundational understanding of the thermodynamic properties of this compound. While experimental data is not currently available, the estimated values derived from the Joback group contribution method offer a valuable starting point for researchers. For applications requiring high accuracy, the detailed experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a practical guide for in-house determination. The presented workflow highlights the dual approaches that can be leveraged to build a comprehensive thermodynamic profile for this compound, which is essential for its effective application in research and development.

References

In-Depth Technical Guide: Stability and Degradation Pathways of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enal is an unsaturated aldehyde with applications in the fragrance and flavor industries. An understanding of its chemical stability and potential degradation pathways is crucial for its synthesis, storage, and application, as well as for assessing its environmental fate and potential toxicological profile. This technical guide provides a comprehensive overview of the known and plausible stability characteristics and degradation routes of this compound. Due to a lack of specific experimental studies on this compound, this guide draws upon general principles of unsaturated aldehyde chemistry and data from structurally related molecules. This report summarizes the compound's physical and chemical properties, outlines probable degradation pathways including oxidation and acid-catalyzed reactions, and provides generalized experimental protocols for future stability and degradation studies.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental studies. The compound is a flammable liquid with a characteristic fruity odor.[1] Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, dictates its reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol
AppearanceColorless liquid[1]
OdorStrong fruity flavor[1]
Boiling Point130-131 °C[1]
Melting Point-69 °C[1]
Density~0.818 g/mL[1]
FlammabilityFlammable liquid[1]

Stability and General Reactivity

This compound is classified as a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[1] Due to its unsaturated aldehyde structure, it is expected to be reactive towards strong oxidizing agents and strong acids.[1] The presence of both a nucleophilic double bond and an electrophilic carbonyl carbon suggests multiple potential sites for chemical transformation.

Plausible Degradation Pathways

Oxidative Degradation

Unsaturated aldehydes are susceptible to oxidation. The primary sites of oxidative attack are the aldehyde proton and the carbon-carbon double bond.

  • Atmospheric Oxidation: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals (•OH) and ozone (O₃). The reaction with hydroxyl radicals can lead to the formation of various oxygenated products. Ozonolysis involves the cleavage of the double bond, which for this compound would yield acetone (B3395972) and malonaldehyde. The atmospheric degradation of the structurally similar compound (E)-β-ocimene has been shown to produce 4-methylpent-3-enal, highlighting the susceptibility of the double bond to oxidative cleavage.

  • Autoxidation: In the presence of oxygen, aldehydes can undergo autoxidation to form carboxylic acids. This process can be accelerated by light and the presence of radical initiators. For this compound, this would lead to the formation of 4-methylpent-4-enoic acid.

Acid-Catalyzed Degradation

In the presence of acids, the double bond of this compound can undergo hydration. This reaction would follow Markovnikov's rule, leading to the formation of a tertiary alcohol. The aldehyde group can also participate in acid-catalyzed reactions, such as acetal (B89532) formation in the presence of alcohols.

Other Potential Degradation Pathways
  • Polymerization: Like many unsaturated compounds, this compound may be susceptible to polymerization, especially under conditions of heat, light, or in the presence of initiators.

  • Nucleophilic Addition: The aldehyde functional group is susceptible to nucleophilic attack. For instance, in the presence of cyanide and acid, it is expected to form a cyanohydrin.

A summary of plausible degradation pathways is provided in Table 2.

Table 2: Plausible Degradation Pathways for this compound

Degradation TypeReagent/ConditionPotential ProductsRemarks
Oxidative Degradation
OzonolysisOzone (O₃)Acetone, MalonaldehydeCleavage of the C=C double bond.
Radical OxidationHydroxyl Radicals (•OH)Various oxygenated productsPrimary atmospheric degradation pathway.
AutoxidationOxygen (O₂)4-Methylpent-4-enoic acidCommon for aldehydes.
Acid-Catalyzed Degradation
HydrationH₃O⁺4-Hydroxy-4-methylpentanalAddition of water across the C=C double bond.
Other Pathways
PolymerizationHeat, Light, InitiatorsOligomers/PolymersPotential for instability upon storage.
Nucleophilic AdditionNucleophiles (e.g., CN⁻)CyanohydrinReaction at the aldehyde group.

Visualization of Plausible Degradation Pathways

The following diagrams illustrate the likely chemical transformations that this compound may undergo based on general chemical principles.

Ozonolysis_Pathway This compound This compound Molozonide Molozonide Intermediate This compound->Molozonide 1. O₃ O3 Ozone (O₃) Ozonide Ozonide Intermediate Molozonide->Ozonide Acetone Acetone Ozonide->Acetone 2. Reductive Workup Malonaldehyde Malonaldehyde Ozonide->Malonaldehyde 2. Reductive Workup

Caption: Plausible ozonolysis pathway of this compound.

Radical_Oxidation_Pathway This compound This compound Radical_Adduct Radical Adduct Intermediate This compound->Radical_Adduct + •OH OH_radical •OH Peroxy_Radical Peroxy Radical Radical_Adduct->Peroxy_Radical + O₂ Oxygenated_Products Various Oxygenated Products Peroxy_Radical->Oxygenated_Products Further Reactions

Caption: Generalized atmospheric degradation via hydroxyl radical attack.

Acid_Catalyzed_Hydration_Pathway This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation + H₃O⁺ H3O H₃O⁺ Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion + H₂O Product 4-Hydroxy-4-methylpentanal Oxonium_Ion->Product - H₃O⁺

Caption: Plausible acid-catalyzed hydration of this compound.

Generalized Experimental Protocols for Stability and Degradation Analysis

The following are generalized protocols that can be adapted to study the stability and degradation of this compound.

Protocol for Thermal Stability Assessment
  • Sample Preparation: Prepare solutions of this compound of known concentration in a suitable solvent (e.g., a high-boiling point, inert solvent).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at a range of temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

  • Analysis: At each time point, remove a vial from each temperature and quench the reaction by cooling. Analyze the concentration of the remaining this compound using a validated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the degradation rate constants and half-life at each temperature.

Protocol for Oxidative Stability Assessment
  • Sample Preparation: Prepare solutions of this compound in a solvent that is inert to the chosen oxidant.

  • Initiation of Oxidation: Add a controlled amount of an oxidizing agent (e.g., a radical initiator like AIBN for autoxidation studies, or a chemical oxidant like m-CPBA).

  • Monitoring: Monitor the disappearance of this compound and the appearance of degradation products over time using GC-MS or HPLC.

  • Product Identification: Tentatively identify the degradation products based on their mass spectra and chromatographic retention times. Confirm the identity of major degradation products using authentic standards if available.

Protocol for pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Add a known amount of this compound to each buffer solution and incubate at a constant temperature.

  • Analysis: At specified time intervals, withdraw aliquots and analyze for the concentration of this compound by a suitable chromatographic method.

  • Data Analysis: Determine the degradation rate at each pH to generate a pH-rate profile.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound Thermal Thermal Stress Prep->Thermal Oxidative Oxidative Stress Prep->Oxidative pH pH Stress Prep->pH Analysis GC-MS / HPLC Analysis Thermal->Analysis Oxidative->Analysis pH->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Products Identify Degradation Products Analysis->Products Pathway Elucidate Degradation Pathway Kinetics->Pathway Products->Pathway

Caption: General experimental workflow for stability and degradation studies.

Conclusion and Future Directions

This technical guide has outlined the known properties and plausible degradation pathways of this compound. While its basic chemical and physical characteristics are documented, there is a significant gap in the scientific literature regarding its specific stability profile and degradation mechanisms. The provided generalized degradation pathways and experimental protocols serve as a foundation for future research.

To gain a comprehensive understanding, dedicated experimental studies are required to:

  • Quantify the degradation rates of this compound under various stress conditions (thermal, oxidative, pH).

  • Isolate and definitively identify the major degradation products.

  • Elucidate the detailed reaction mechanisms for the observed degradation pathways.

Such data will be invaluable for optimizing its use in industrial applications, ensuring product quality and safety, and for conducting accurate environmental risk assessments.

References

Technical Guide: Solubility of 4-Methylpent-4-enal in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-methylpent-4-enal in organic solvents. Due to a scarcity of specific quantitative data in publicly available literature for this compound, this document provides a comprehensive overview based on the known properties of structurally similar aldehydes and general principles of organic chemistry. It includes qualitative solubility information, physical properties of related isomers, a detailed experimental protocol for solubility determination, and visual diagrams to illustrate key concepts and workflows.

Introduction to this compound and Its Isomers

This compound is an unsaturated aldehyde with the chemical formula C₆H₁₀O.[1][2] Aldehydes are characterized by a carbonyl group (C=O) where the carbon atom is bonded to at least one hydrogen atom. The presence of both a polar carbonyl group and a nonpolar hydrocarbon chain influences their solubility. While specific data for the this compound isomer is limited, information on related isomers such as 4-methylpent-2-enal and 4-methylpent-3-enal (B1614703) can provide valuable insights into its expected behavior. The small to medium-sized aldehydes are generally soluble in organic solvents.[3]

Physical and Chemical Properties

Understanding the physical properties of this compound and its isomers is crucial for predicting their solubility and for practical handling in a laboratory setting.

PropertyThis compound4-methylpent-3-enal4-methylpent-2-enal(2Z)-2-benzylidene-4-methylpent-4-enalReference
Molecular Formula C₆H₁₀OC₆H₁₀OC₆H₁₀OC₁₃H₁₄O[1][4][5][6]
Molecular Weight 98.14 g/mol 98.143 g/mol 98.14 g/mol 198.25 g/mol [2][4][5][6]
Appearance Colorless liquid-Colorless liquid-[1][5]
Boiling Point ~130-131°C126°C--[1][4]
Melting Point ~ -69°C--~30°C[1][6]
Density ~0.818 g/mL0.829 g/cm³0.8303 g/cm³-[1][4][5]

Qualitative Solubility Data

Compound/ClassSolventSolubilityReference
AldehydesOrganic SolventsGenerally Soluble[3]
(2Z)-2-benzylidene-4-methylpent-4-enalEthanol (B145695), EtherSoluble[6]
4-methylpent-2-enalEthanol, EtherSoluble[5]
4-methylpent-2-enalWaterGenerally Soluble[5]
Aldehydes (short chain)WaterSoluble/Miscible[3][7]
Alkanes (general)Non-polar solvents (e.g., CCl₄, benzene, ether)Soluble[8]

The solubility of aldehydes in polar solvents like water decreases as the carbon chain length increases.[3][9] Conversely, their solubility in non-polar organic solvents is expected to be favorable due to the non-polar alkyl chain.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid aldehyde, such as this compound, in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

    • Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to stand undisturbed at the constant temperature for several hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Determine the mass of the filtered saturated solution in the volumetric flask.

    • Dilute the sample with the same solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).

    • Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve for this compound is required for this step.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solute to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter the sample withdraw->filter weigh_dilute Weigh and dilute the sample filter->weigh_dilute analyze Analyze via GC or HPLC weigh_dilute->analyze calculate Calculate solubility from concentration and dilution analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

solubility_factors cluster_properties Molecular Properties cluster_interactions Intermolecular Interactions aldehyde This compound (C₆H₁₀O) carbonyl Polar Carbonyl Group (C=O) aldehyde->carbonyl alkyl Nonpolar Alkyl Chain (C₅H₉) aldehyde->alkyl h_bond Hydrogen Bonding (with protic solvents) carbonyl->h_bond dipole Dipole-Dipole (with polar aprotic solvents) carbonyl->dipole vdw Van der Waals Forces (with nonpolar solvents) alkyl->vdw solubility_polar Higher Solubility h_bond->solubility_polar Increases solubility in polar protic solvents (e.g., ethanol) solubility_polar_aprotic Higher Solubility dipole->solubility_polar_aprotic Increases solubility in polar aprotic solvents (e.g., acetone) solubility_nonpolar Higher Solubility vdw->solubility_nonpolar Increases solubility in nonpolar solvents (e.g., hexane)

Caption: Factors influencing the solubility of aldehydes in organic solvents.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a strong qualitative understanding can be inferred from the behavior of similar aldehydes. It is expected to be soluble in common organic solvents like ethanol and ether. For precise quantitative needs, the experimental protocol outlined in this guide provides a robust framework for researchers to determine the solubility of this compound in any organic solvent of interest. The provided diagrams offer a clear visual representation of both the practical workflow and the underlying chemical principles governing its solubility.

References

Potential Biological Activity of 4-Methylpent-4-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 4-methylpent-4-enal, a short-chain α,β-unsaturated aldehyde. Due to a lack of direct experimental data on this specific compound, this paper extrapolates its likely biological effects based on the well-documented activities of structurally similar α,β-unsaturated aldehydes. These compounds are known for their high reactivity as electrophiles, enabling them to interact with cellular nucleophiles such as proteins and DNA. This reactivity is the foundation for their potential toxicological and pharmacological effects, including cytotoxicity, genotoxicity, and the induction of oxidative stress. This document summarizes available quantitative data for analogous compounds, details relevant experimental protocols for assessing these biological activities, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is an organic compound characterized by an aldehyde functional group and a carbon-carbon double bond. While its primary industrial applications are in the fragrance and flavor industries, its structural classification as an α,β-unsaturated aldehyde suggests a potential for significant biological activity.[1] This class of compounds is known to be highly reactive and can exert a range of biological effects, primarily stemming from their electrophilic nature.[2]

The core chemical feature driving the biological activity of α,β-unsaturated aldehydes is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement renders the β-carbon susceptible to nucleophilic attack, most notably by the sulfhydryl groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins, as well as by nitrogen atoms in DNA bases.[1][3] These covalent modifications, known as Michael adducts, can alter the structure and function of critical cellular macromolecules, leading to a variety of downstream effects.[3]

This guide will explore the inferred biological activities of this compound, focusing on cytotoxicity, genotoxicity, and the induction of oxidative stress, based on data from analogous compounds.

Inferred Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted to be consistent with those of other α,β-unsaturated aldehydes. The primary mechanism of action is the formation of covalent adducts with cellular macromolecules.

Cytotoxicity

The formation of adducts with proteins is a major driver of the cytotoxic effects of α,β-unsaturated aldehydes.[4] Modification of key enzymes and structural proteins can disrupt cellular processes, leading to apoptosis and necrosis. For instance, the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, through adduct formation can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[5]

Genotoxicity

α,β-Unsaturated aldehydes have been shown to be genotoxic, primarily through the formation of DNA adducts.[6][7] These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. The mutagenic and carcinogenic properties of some α,β-unsaturated aldehydes are directly linked to their reactivity with DNA.[7]

Induction of Oxidative Stress

By reacting with and depleting cellular antioxidants like glutathione, α,β-unsaturated aldehydes can disrupt the cellular redox balance and induce oxidative stress.[5] This can lead to a cascade of downstream signaling events, including the activation of stress-response pathways and inflammatory responses.[5][8] Lipid peroxidation, a hallmark of oxidative stress, can also be initiated and propagated by these reactive aldehydes.[9]

Quantitative Data for Structurally Related Compounds

CompoundCAS NumberMolecular FormulaTest TypeSpeciesRoute of AdministrationValueReference(s)
Pentanal110-62-3C₅H₁₀OLD50RatOral3200–6400 mg/kg bw[10][11]
Pentanal110-62-3C₅H₁₀OLD50RabbitDermal4860 mg/kg[11]
2-Heptenal2463-63-0C₇H₁₂OLD50RatOral1300 mg/kg bw[2]
2-Heptenal2463-63-0C₇H₁₂OLD50RabbitDermal860-1500 mg/kg bw[2]
4-Methyl-2-pentanone108-10-1C₆H₁₂ONOAELRatOral862 mg/kg/day
4-Methylpentan-2-ol108-11-2C₆H₁₄OLD50RatOral2260 - 2970 mg/kg[1]
4-Methylpentan-2-ol108-11-2C₆H₁₄OLD50RabbitDermal2870 mg/kg[1]

Table 1: Summary of Acute Toxicity Data for Structurally Related Compounds

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and the remaining nucleoids are subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Microgel Preparation: Mix the cell suspension with low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Oxidative Stress Assessment: Lipid Peroxidation Assay

This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative stress.[2]

Principle: The assay is based on the reaction of a chromogenic reagent, such as N-methyl-2-phenylindole, with MDA at 45°C to produce a stable chromophore that can be measured spectrophotometrically at 586 nm.[2]

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer.

  • Reaction Initiation: Add the chromogenic reagent to the samples and standards.

  • Acidification: Add a strong acid (e.g., HCl) to facilitate the reaction.

  • Incubation: Incubate the mixture at 45°C for 60 minutes.[2]

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Absorbance Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 586 nm.[2]

  • Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of this compound.

G cluster_cellular_entry Cellular Environment cluster_cellular_targets Intracellular Targets cluster_cellular_response Cellular Response 4M4P This compound Adduct Adduct Formation 4M4P->Adduct Depletion GSH Depletion 4M4P->Depletion Protein Protein (e.g., Cysteine, Lysine residues) DNA DNA (e.g., Guanine) GSH Glutathione (GSH) Adduct->Protein Adduct->DNA Cytotoxicity Cytotoxicity Adduct->Cytotoxicity Genotoxicity Genotoxicity Adduct->Genotoxicity Depletion->GSH OxidativeStress Oxidative Stress Depletion->OxidativeStress OxidativeStress->Cytotoxicity G Start Start: Cell Culture Treatment Treat with this compound Start->Treatment MTT Add MTT Reagent Treatment->MTT IncubateMTT Incubate (4h) MTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize IncubateSol Incubate (Overnight) Solubilize->IncubateSol Read Read Absorbance (570nm) IncubateSol->Read End End: Determine Cell Viability Read->End G Start Start: Cell Suspension Embed Embed Cells in Agarose Start->Embed Lysis Cell Lysis Embed->Lysis Unwinding DNA Unwinding (Alkaline) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize with Fluorescence Microscope Stain->Visualize End End: Quantify DNA Damage Visualize->End

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylpent-4-enal in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This document provides detailed application notes and protocols for the use of 4-methylpent-4-enal in aldol condensation reactions. It should be noted that while the user specified "this compound," the scientific literature prominently features the structurally similar α-substituted γ,δ-unsaturated aldehyde, 2-methyl-4-pentenal , particularly in the context of natural product synthesis.[2] Given the high relevance and detailed studies on 2-methyl-4-pentenal, this document will draw parallels and provide protocols that are likely applicable to this compound, with appropriate considerations for the differing substitution pattern.

The presence of the α-methyl group in these substrates allows for the formation of two new stereocenters in the aldol adduct, making stereocontrol a critical aspect of the reaction design.[3] The protocols outlined below are geared towards achieving high diastereoselectivity through the use of pre-formed lithium enolates, a standard and effective method for such transformations.

Data Presentation: Stereoselectivity in Aldol Reactions of α-Methylated Aldehydes

Enolate Source (Aldehyde)Electrophile (Aldehyde)Base/SolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
2-Methyl-4-pentenalComplex aldehyde fragmentLDA/THF-78 to -40>95:5High[2]
2,2-Dimethyl-3-hexanoneBenzaldehydeLDA/THF-7890:10 (syn:anti)High[3]
CyclohexanoneBenzaldehydeLDA/THF-7810:90 (syn:anti)High[3]

LDA = Lithium diisopropylamide; THF = Tetrahydrofuran.

Experimental Protocols

The following is a detailed protocol for a diastereoselective crossed aldol reaction using an α-methylated aldehyde like this compound. This protocol is based on general procedures for forming lithium enolates to achieve high stereocontrol.[4][5]

Objective: To perform a diastereoselective aldol addition of this compound to a suitable aldehyde electrophile.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Electrophilic aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (Schlenk flask, syringes, cannula)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents relative to the aldehyde) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. The solution should be clear and colorless.

  • Formation of the Lithium Enolate:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution via syringe pump over 30 minutes to prevent self-condensation.[6]

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of the electrophilic aldehyde (1.2 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Transfer the freshly prepared lithium enolate solution to the solution of the electrophilic aldehyde at -78 °C via a cooled cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude aldol adduct can be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_LDA Prepare LDA solution (Diisopropylamine + n-BuLi in THF) start->prep_LDA form_enolate Form Lithium Enolate (Add this compound to LDA at -78°C) prep_LDA->form_enolate aldol_add Aldol Addition (Add enolate to electrophilic aldehyde at -78°C) form_enolate->aldol_add quench Quench Reaction (Add sat. aq. NH4Cl) aldol_add->quench extract Extraction with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry purify Purification (Column Chromatography) dry->purify product Diastereomerically Enriched Aldol Product purify->product

Caption: General workflow for a diastereoselective aldol reaction.

Caption: Zimmerman-Traxler model for aldol diastereoselectivity.

References

Application Note: Purification of 4-Methylpent-4-enal by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of 4-methylpent-4-enal, an α,β-unsaturated aldehyde, utilizing flash column chromatography. Due to the potential sensitivity of aldehydes to acidic stationary phases, this protocol incorporates methods to mitigate side reactions and ensure high purity of the final product. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a volatile organic compound with applications in fragrance and as a synthetic intermediate.[1] Like many α,β-unsaturated aldehydes, its purification can be challenging due to its reactivity. Aldehydes are susceptible to side reactions on silica (B1680970) gel, such as acetal (B89532) or hemiacetal formation, particularly when using alcohol-based eluents.[2] Therefore, careful selection of the stationary and mobile phases is crucial for a successful purification. This protocol outlines a systematic approach to purify this compound using flash column chromatography, a widely used and efficient purification technique in organic chemistry.[3][4][5]

Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Diethyl ether (ACS grade or higher)

  • Triethylamine (B128534) (Et3N)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate (B83412) (KMnO4) stain

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Experimental Protocol

1. Optimization of Elution Conditions using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.3 for this compound, which generally provides good separation.[4]

  • Prepare several developing chambers with different solvent systems. Start with a low polarity mixture and gradually increase the polarity. Suggested starting mixtures include:

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 95:5 Hexane:Diethyl Ether

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The aldehyde should appear as a yellow/brown spot.

  • Select the solvent system that provides an Rf of ~0.3 for the desired product and good separation from impurities.

2. Preparation of the Chromatography Column

  • Column Selection: Choose a column diameter appropriate for the amount of crude material to be purified. A general guideline is provided in the table below.

  • Stationary Phase Preparation: Aldehydes can be sensitive to the acidic nature of silica gel.[2] To prevent potential degradation or side reactions, it is advisable to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen mobile phase containing a small amount of triethylamine (e.g., 0.1-1% v/v).

  • Packing the Column:

    • Secure the column in a vertical position.

    • Add a small layer of sand to the bottom of the column.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the mobile phase through it until the baseline is stable.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection

  • Begin eluting the sample through the column with the optimized mobile phase. Maintain a constant flow rate.

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the purified product.

5. Product Isolation

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator. Be mindful that this compound is a relatively volatile compound (boiling point ~130-131°C), so use a low bath temperature and moderate vacuum to avoid product loss.[1]

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Recommended Column Parameters for Flash Chromatography

Mass of Crude SampleColumn Diameter (mm)Silica Gel Amount (g)Fraction Size (mL)
10 - 100 mg105 - 105 - 10
100 - 500 mg2010 - 4010 - 20
500 mg - 2 g3040 - 12020 - 40
2 g - 5 g40120 - 20040 - 60

This table provides general guidelines; optimal parameters may vary depending on the difficulty of the separation.

Experimental Workflow Diagram

Purification_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis TLC 1. TLC Optimization (Hexane/Ethyl Acetate) Column_Prep 2. Column Preparation (Silica Gel + 0.5% Et3N) TLC->Column_Prep Optimized Solvent System Sample_Load 3. Sample Loading (Wet or Dry Loading) Column_Prep->Sample_Load Elution 4. Elution (Isocratic or Gradient) Sample_Load->Elution Collection 5. Fraction Collection Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evaporation 8. Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Analysis 9. Purity Analysis (GC-MS, NMR) Evaporation->Analysis Pure_Product Pure this compound Analysis->Pure_Product Crude_Sample Crude this compound Crude_Sample->TLC

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 4-Methylpent-4-enal in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enal, a reactive aldehyde with a characteristic strong fruity odor, serves as a versatile precursor in the synthesis of a diverse array of fragrance compounds.[1] Its chemical structure, featuring both an aldehyde functional group and a terminal double bond, allows for a multitude of chemical transformations to generate novel odorants with varied scent profiles, from floral and green to woody and complex. This document provides detailed application notes on the utility of this compound in fragrance synthesis, complete experimental protocols for key chemical transformations, and an overview of the olfactory signaling pathways for aldehydes. Quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and application in a research and development setting.

Introduction: Olfactory Properties and Potential of this compound

This compound is a colorless liquid with a potent, fruity aroma.[1] While it can be used directly in flavor compositions, its primary value in the fragrance industry lies in its role as an intermediate for more complex molecules with unique and desirable olfactory properties.[1] The reactivity of the aldehyde and the double bond allows for the introduction of various functional groups and carbon skeletons, leading to a wide range of fragrance molecules. For instance, derivatives such as (E)-5-cyclohexyl-4-methylpent-4-enal are known to possess clean, green, and lily-of-the-valley odor characteristics.

Synthetic Pathways for Fragrance Molecules from this compound

The chemical versatility of this compound allows for its use in several key organic reactions to synthesize novel fragrance compounds. The following sections detail the protocols for some of these transformations.

Aldol (B89426) Condensation

The aldol condensation of this compound with other carbonyl compounds is a powerful method for carbon-carbon bond formation, leading to α,β-unsaturated aldehydes and ketones with interesting olfactory properties. For example, condensation with benzaldehyde (B42025) can yield a derivative with a potentially complex floral or spicy aroma.

Experimental Protocol: Aldol Condensation of this compound with Benzaldehyde

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (B145695) (30 mL).

  • Base Addition: While stirring at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (0.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate (B1210297) solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid (HCl) to a pH of ~7. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield (2Z)-2-benzylidene-4-methylpent-4-enal.[2]

Table 1: Reagents and Conditions for Aldol Condensation

Reagent/ParameterValue
This compound1.0 eq
Benzaldehyde1.05 eq
Sodium Hydroxide (10% aq.)0.2 eq
SolventEthanol
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield60-75%

Expected Olfactory Profile of Product: The resulting α,β-unsaturated aldehyde is expected to have a complex aroma, potentially with floral, spicy, and cinnamic notes, depending on the specific isomers formed. A related compound, 4-methyl-2-phenyl-2-pentenal, is known for its sweet, cocoa, nutty, and rosy scent.[3]

Grignard Reaction

The Grignard reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbonyl carbon of this compound, leading to the formation of secondary alcohols. These alcohols can themselves be valuable fragrance ingredients or can be further modified.

Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, place magnesium turnings (1.1 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to the magnesium. Slowly add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether (50 mL) from the dropping funnel. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until most of the magnesium has reacted.

  • Addition of Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL) from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (MgSO₄).

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-phenyl-5-methylhex-5-en-2-ol.

Table 2: Reagents and Conditions for Grignard Reaction

Reagent/ParameterValue
This compound1.0 eq
Phenylmagnesium Bromide1.1 eq
SolventAnhydrous Diethyl Ether
Temperature (Addition)0-10 °C
Reaction Time2-3 hours
Typical Yield70-85%

Expected Olfactory Profile of Product: The resulting secondary alcohol is likely to possess a floral, rosy, or herbaceous scent. The presence of the phenyl group can contribute to a more complex and substantive odor profile.

Wittig Reaction

The Wittig reaction provides a powerful and stereoselective method for converting the aldehyde group of this compound into a new double bond, leading to the synthesis of various dienes. The olfactory properties of these dienes will depend on the nature of the substituent introduced.

Experimental Protocol: (Z)-Selective Wittig Reaction of this compound with Propyltriphenylphosphonium Bromide

  • Ylide Formation (in situ): To a flame-dried 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF) (40 mL). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise. A deep orange or red color indicates ylide formation. Stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the ylide solution at 0 °C over 20 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by adding water (20 mL). Extract the mixture with pentane (B18724) (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (MgSO₄). After filtration, carefully remove the solvent at atmospheric pressure (the product is volatile). Purify the crude product by fractional distillation to obtain (Z)-2-methyl-2,5-nonadiene.

Table 3: Reagents and Conditions for Wittig Reaction

Reagent/ParameterValue
This compound1.0 eq
Propyltriphenylphosphonium Bromide1.1 eq
n-Butyllithium (2.5 M)1.1 eq
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Typical Yield50-65%

Expected Olfactory Profile of Product: The resulting diene is expected to have a green, fatty, and possibly fruity odor profile, characteristic of many unsaturated hydrocarbons used in perfumery.

Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes, including this compound and its derivatives, begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[4][5] ORs are a large family of G-protein coupled receptors (GPCRs).[4][5]

The binding of an aldehyde odorant to a specific OR triggers a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf). This activation leads to the dissociation of the G-protein subunits. The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the OSN. If the depolarization reaches a certain threshold, it generates an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is further processed. Interestingly, for some aldehydes, it is not the aldehyde itself but its hydrated form, a geminal diol, that is the active ligand for the olfactory receptor.[5]

Olfactory_Signaling_Pathway Odorant Aldehyde Odorant OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

Caption: Olfactory signaling cascade for aldehyde odorants.

Experimental Workflow for Synthesis and Evaluation

A systematic workflow is crucial for the efficient synthesis and evaluation of new fragrance compounds derived from this compound. This workflow encompasses the initial synthesis, purification, characterization, and finally, sensory evaluation.

Synthesis_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Aldol, Grignard, Wittig) Start->Synthesis Purification Purification (Column Chromatography, Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Sensory_Eval Sensory Evaluation (Odor Profile, Intensity) Characterization->Sensory_Eval Data_Analysis Data Analysis and Structure-Odor Relationship Sensory_Eval->Data_Analysis End New Fragrance Compound Data_Analysis->End

Caption: General workflow for fragrance synthesis and evaluation.

Protocol for Sensory Evaluation

The sensory evaluation of newly synthesized fragrance compounds is a critical step in determining their potential for commercial application. A standardized protocol ensures reliable and reproducible results.

5.1. Panelist Selection

  • Recruit a panel of at least 10-15 individuals.

  • Panelists should be non-smokers and free of any medical conditions that could affect their sense of smell.

  • Conduct a preliminary screening to assess their ability to detect and describe basic odors.

5.2. Sample Preparation

  • Dissolve the purified fragrance compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration of 1-10% (w/w).

  • Prepare smelling strips by dipping them into the solution and allowing the solvent to evaporate for a consistent period before evaluation.

5.3. Evaluation Environment

  • Conduct the evaluation in a well-ventilated, odor-neutral room.[6]

  • Individual booths for each panelist are recommended to prevent distractions and cross-contamination of odors.[6]

5.4. Evaluation Procedure

  • Warm-up: Present panelists with a known, simple odorant to calibrate their senses.

  • Sample Presentation: Present the coded samples one at a time in a randomized order to avoid bias.

  • Evaluation: Ask panelists to smell the strip and describe the odor using a standardized lexicon of fragrance descriptors (e.g., fruity, floral, woody, green, citrus, spicy).

  • Intensity Rating: Have panelists rate the odor intensity on a labeled magnitude scale (e.g., from 1 = very weak to 9 = very strong).

  • Rest Periods: Provide mandatory rest periods between samples to prevent olfactory fatigue, during which panelists can smell an odorless substance like water or their own skin to "reset" their palate.[6]

5.5. Data Analysis

  • Collect and analyze the descriptive terms and intensity ratings.

  • Use statistical methods to determine the consensus odor profile and to assess the significance of any differences between samples.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of novel fragrance compounds. Through standard organic transformations such as aldol condensation, Grignard reactions, and Wittig reactions, its core structure can be elaborated to produce molecules with diverse and interesting olfactory properties. A systematic approach to synthesis, purification, characterization, and sensory evaluation is essential for the successful development of new fragrance ingredients from this versatile precursor. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of fragrance chemistry.

References

Application Notes and Protocols: 4-Methylpent-4-enal as a Precursor in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methylpent-4-enal, a versatile unsaturated aldehyde, and its applications as a key intermediate in the synthesis of fine chemicals. This document outlines its chemical properties, synthesis protocols, and its utility in constructing more complex molecules relevant to the fragrance, flavor, and pharmaceutical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity odor.[1] Its physical and spectroscopic properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [2]
Boiling Point 130-131 °C[1]
Density ~0.818 g/mL[1]
Melting Point ~ -69 °C[1]
CAS Number 3973-43-1[2]
¹H NMR (Predicted) δ 9.75 (t, 1H, J=1.8 Hz), 5.20 (s, 1H), 4.95 (s, 1H), 2.45 (t, 2H, J=7.5 Hz), 2.25 (m, 2H), 1.70 (s, 3H)
¹³C NMR (Predicted) δ 202.5, 145.0, 112.0, 43.0, 25.0, 22.5
IR (Infrared) (Predicted) ~2920, 2850, 2720, 1725 (C=O), 1650 (C=C) cm⁻¹
Mass Spectrum (MS) (Predicted) m/z (%): 98 (M+), 83, 69, 55, 41

Synthesis of this compound

The primary route for the synthesis of this compound is through the allylic oxidation of 2-methyl-1-butene (B49056).[1] Selenium dioxide is a common and effective reagent for this type of transformation.[3][4][5]

Experimental Protocol: Allylic Oxidation of 2-Methyl-1-butene

This protocol describes a plausible method for the synthesis of this compound using selenium dioxide.

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-methyl-1-butene (10.0 g, 0.14 mol) and dichloromethane (100 mL).

  • Catalyst and Oxidant: Add a catalytic amount of selenium dioxide (1.55 g, 0.014 mol) to the stirred solution. Slowly add tert-butyl hydroperoxide (70% in water, 27 g, 0.21 mol) dropwise to the mixture. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 50 mL of a 10% aqueous sodium sulfite solution and stir for 30 minutes to reduce any remaining oxidant and selenium species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., 98:2 to 95:5) as the eluent to afford pure this compound.

Expected Yield: 60-70%

Safety Precautions: Selenium compounds are toxic. Handle selenium dioxide with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reagents 2-Methyl-1-butene Selenium Dioxide (cat.) t-Butyl hydroperoxide Dichloromethane start->reagents reaction Allylic Oxidation (Reflux, 4-6h) reagents->reaction workup Quenching (Na2SO3) Aqueous Workup reaction->workup extraction Extraction with CH2Cl2 workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Fine Chemical Manufacturing

This compound is a valuable building block for the synthesis of more complex molecules due to the presence of both an aldehyde and a double bond, allowing for a variety of chemical transformations.

Precursor for Fragrance and Flavor Compounds

The unique structural features of this compound make it an important precursor in the synthesis of novel fragrance and flavor compounds. The aldehyde functionality can be readily modified, and the double bond can participate in various addition and cyclization reactions.

This protocol outlines a general procedure for an Aldol-type condensation, a common reaction in the fragrance industry, using this compound and a cyclic ketone (e.g., cyclohexanone) as a representative example.

Materials:

  • This compound

  • Cyclohexanone (B45756)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 0.051 mol) and cyclohexanone (5.0 g, 0.051 mol) in 50 mL of ethanol.

  • Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (2.2 g, 0.055 mol) in 10 mL of water dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Neutralization and Workup: Quench the reaction by adding 1M HCl until the solution is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography to yield the α,β-unsaturated ketone.

Expected Yield: 70-80%

Intermediate in Pharmaceutical Synthesis

The aldehyde group of this compound can be converted into various functional groups, making it a useful intermediate in the synthesis of pharmaceutical building blocks. For instance, it can undergo reductive amination to form amines or be oxidized to a carboxylic acid.

Reaction_Pathways cluster_pathways Synthetic Transformations of this compound start This compound oxidation Oxidation (e.g., PCC, Jones Reagent) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (R-NH2, NaBH3CN) start->reductive_amination aldol Aldol Condensation (Ketone, Base) start->aldol product_acid 4-Methylpent-4-enoic acid oxidation->product_acid product_alcohol 4-Methylpent-4-en-1-ol reduction->product_alcohol product_amine N-Substituted 4-Methylpent-4-en-1-amine reductive_amination->product_amine product_enone α,β-Unsaturated Ketone aldol->product_enone

References

Application Notes and Protocols for the Quantification of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 4-methylpent-4-enal, an unsaturated aldehyde. The methodologies described herein are based on established analytical techniques for aldehydes and are intended to serve as a comprehensive guide for researchers in various fields, including drug development, food science, and environmental analysis.

Introduction

This compound is a volatile organic compound belonging to the class of α,β-unsaturated aldehydes.[1] These compounds are of significant interest due to their presence in various natural and industrial products, as well as their formation as byproducts of lipid peroxidation in biological systems.[2][3] The reactivity of the aldehyde group and the carbon-carbon double bond makes these molecules biologically active, often implicated in cellular stress and signaling pathways.[4][5] Accurate quantification of this compound is crucial for understanding its roles in these processes and for quality control in relevant industries.

The analytical quantification of aldehydes can be challenging due to their volatility and potential for instability. Common analytical approaches include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[6][7] Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of aldehydes.[6]

Section 1: Analytical Methodologies

Two primary analytical methodologies are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a derivatization step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, direct injection can be employed, or a derivatization step can be included to enhance sensitivity and peak shape.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction / Headspace Sampling Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

A simplified workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is highly sensitive and selective, making it suitable for analyzing trace levels of aldehydes in complex matrices. Due to the poor ionization efficiency and retention of underivatized aldehydes in reversed-phase HPLC, a derivatization step is typically required.

Workflow for HPLC-MS/MS Analysis of this compound

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

A simplified workflow for the HPLC-MS/MS analysis of this compound.

Section 2: Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific sample matrices and instrumentation.

GC-MS Protocol (Direct Analysis)

This protocol is adapted from a method used for the identification of structurally similar unsaturated aldehydes.[8]

1. Sample Preparation:

  • For liquid samples, a direct injection or headspace analysis can be performed.

  • For solid samples, extraction with a suitable solvent (e.g., dichloromethane, methanol) followed by concentration may be necessary.

  • For air samples, collection on sorbent tubes followed by thermal desorption is a common technique.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: RTx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 220 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[8]

    • Ramp to 200 °C at 10 °C/min.[8]

    • Hold at 200 °C for 2 minutes.

  • MS Transfer Line Temperature: 250 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Quantification:

  • A calibration curve should be prepared using certified standards of this compound.

  • An internal standard (e.g., a deuterated analog) should be used to correct for variations in sample preparation and injection.

HPLC-MS/MS Protocol (with Derivatization)

This protocol is based on a validated method for the analysis of other unsaturated aldehydes in biological and food matrices.[6][7][9]

1. Reagents and Materials:

  • This compound standard.

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile/phosphoric acid).

  • Acetonitrile, methanol, and water (LC-MS grade).

  • Formic acid.

2. Sample Preparation and Derivatization:

  • Extract the sample using a suitable method (e.g., liquid-liquid extraction with hexane (B92381) or solid-phase extraction).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile.

  • Add an equal volume of DNPH solution to the sample extract.

  • Vortex the mixture and incubate at room temperature for 1 hour in the dark to form the hydrazone derivative.

  • Add water to stop the reaction.

  • The derivatized sample is now ready for HPLC-MS/MS analysis.

3. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the DNPH derivative of this compound.

4. Quantification:

  • Prepare a calibration curve using derivatized standards of this compound.

  • Use an internal standard (e.g., a deuterated aldehyde derivative) for accurate quantification.

Section 3: Quantitative Data and Method Validation

Table 1: Typical Method Validation Parameters for Aldehyde Quantification by LC-MS/MS

ParameterTypical ValueReference
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) 0.05 - 0.5 mg/kg[6]
Limit of Quantification (LOQ) 0.15 - 1.0 mg/kg[6]
Recovery 80 - 115%[6]
Precision (RSD) < 15%[6]

Table 2: Example of Recovery and Precision Data for Aldehyde Analysis in Spiked Samples [6]

AnalyteSpiked Concentration (mg/kg)Recovery (%)Precision (RSD, %)
Unsaturated Aldehyde 1 0.595.28.5
5.0102.16.2
Unsaturated Aldehyde 2 0.588.711.3
5.099.47.8

Section 4: Biological Significance and Signaling Pathways

α,β-Unsaturated aldehydes, including presumably this compound, are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA.[2][10] This reactivity underlies their involvement in various cellular signaling pathways, particularly those related to oxidative stress.

Nrf2-Keap1 Signaling Pathway

One of the primary pathways activated by α,β-unsaturated aldehydes is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.[4]

Diagram of Nrf2-Keap1 Pathway Activation by Unsaturated Aldehydes

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde Unsaturated Aldehyde (e.g., this compound) Keap1 Keap1 Aldehyde->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ub ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant and Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Activation of the Nrf2-Keap1 pathway by unsaturated aldehydes.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like unsaturated aldehydes can covalently modify cysteine residues on Keap1, leading to a conformational change that inhibits the ubiquitination of Nrf2.[4] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and detoxifying enzymes.[4]

Modulation of Inflammatory Signaling

α,β-Unsaturated aldehydes can also modulate inflammatory pathways, such as the NF-κB signaling cascade.[5]

Diagram of NF-κB Pathway Modulation by Unsaturated Aldehydes

Modulation of the NF-κB inflammatory pathway by unsaturated aldehydes.

In the canonical NF-κB pathway, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some unsaturated aldehydes have been shown to inhibit the IKK complex, thereby preventing IκBα phosphorylation and degradation, which ultimately leads to a suppression of NF-κB-mediated inflammation.[5]

Conclusion

The analytical methods and protocols outlined in this document provide a solid foundation for the accurate and reliable quantification of this compound. The choice between GC-MS and HPLC-MS/MS will depend on the specific application, sample matrix, and available instrumentation. Furthermore, understanding the biological roles of unsaturated aldehydes in cellular signaling pathways is crucial for interpreting the significance of their measured concentrations in biological and clinical research. The provided diagrams offer a visual representation of these key pathways. Researchers are encouraged to optimize the described methods for their specific needs to ensure high-quality, reproducible data.

References

Application Notes and Protocols for the Synthesis of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-methylpent-4-enal, a valuable intermediate in the fragrance and fine chemical industries. The synthesis is achieved through a robust two-step process commencing with the Grignard reaction of allylmagnesium bromide with isobutyraldehyde (B47883) to form the precursor alcohol, 4-methyl-4-penten-1-ol (B1583634). Subsequent oxidation of this allylic alcohol using Dess-Martin periodinane affords the target α,β-unsaturated aldehyde in high purity. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of this versatile building block.

Introduction

This compound is an organic compound characterized by the presence of both an aldehyde functional group and a terminal alkene. This bifunctionality makes it a useful synthon for the introduction of isoprenoid-like fragments in the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. The presented methodology outlines a reproducible and scalable two-step synthesis that can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Grignard Reaction: Formation of 4-methyl-4-penten-1-ol via the nucleophilic addition of allylmagnesium bromide to isobutyraldehyde.

  • Step 2: Oxidation: Selective oxidation of the primary allylic alcohol, 4-methyl-4-penten-1-ol, to the corresponding aldehyde, this compound, using Dess-Martin periodinane (DMP).

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Anhydrous solvents and inert atmosphere techniques are critical for the success of the Grignard reaction. Dess-Martin periodinane is a potentially explosive reagent and should be handled with care.

Step 1: Synthesis of 4-methyl-4-penten-1-ol

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether (Et₂O)

  • Allyl bromide

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas (nitrogen or argon) supply

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small amount of the allyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield 4-methyl-4-penten-1-ol as a colorless liquid.

Step 2: Synthesis of this compound (Dess-Martin Oxidation)

Materials:

  • 4-methyl-4-penten-1-ol (from Step 1)

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas (nitrogen or argon) supply

  • Standard glassware for workup and purification

Procedure:

  • Oxidation Reaction:

    • To a round-bottom flask containing a magnetic stir bar, dissolve 4-methyl-4-penten-1-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Shake vigorously until the layers are clear.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and carefully concentrate the filtrate under reduced pressure (avoid excessive heating to prevent polymerization of the product).

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound as a colorless oil.

Data Presentation

ParameterStep 1: Grignard ReactionStep 2: Dess-Martin Oxidation
Reactants Isobutyraldehyde, Allylmagnesium bromide4-methyl-4-penten-1-ol, Dess-Martin periodinane
Solvent Anhydrous Diethyl EtherAnhydrous Dichloromethane
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1.5 - 2 hours1 - 3 hours
Product 4-methyl-4-penten-1-olThis compound
Typical Yield 60-75%85-95%
Purification Fractional DistillationColumn Chromatography

Visualization of Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4-methyl-4-penten-1-ol cluster_step2 Step 2: Synthesis of this compound reagents1 Isobutyraldehyde Allylmagnesium bromide reaction1 Grignard Reaction (Anhydrous Et2O, 0°C to RT) reagents1->reaction1 workup1 Aqueous Workup (Sat. NH4Cl) reaction1->workup1 purification1 Fractional Distillation workup1->purification1 product1 4-methyl-4-penten-1-ol purification1->product1 reaction2 Oxidation (Anhydrous DCM, RT) product1->reaction2 Intermediate reagents2 Dess-Martin Periodinane reagents2->reaction2 workup2 Aqueous Workup (NaHCO3/Na2S2O3) reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Catalytic Conversion of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic conversions of 4-methylpent-4-enal into various valuable compounds. Due to the limited availability of direct literature on this compound, the protocols and data presented here are largely based on analogous reactions with structurally similar compounds, such as citral, and are intended to serve as a foundational guide for further research and development.

Overview of Catalytic Conversions

This compound is an unsaturated aldehyde with two reactive sites: a carbon-carbon double bond and an aldehyde functional group. This structure allows for a variety of catalytic transformations, primarily through hydrogenation and oxidation, to yield commercially relevant chemicals.

Key potential conversions include:

  • Selective Hydrogenation:

    • Hydrogenation of the C=O bond to produce the unsaturated alcohol, 4-methylpent-4-en-1-ol.

    • Hydrogenation of the C=C bond to yield the saturated aldehyde, 4-methylpentanal.

    • Full hydrogenation of both the C=C and C=O bonds to produce the saturated alcohol, 4-methylpentan-1-ol.

  • Selective Oxidation:

    • Oxidation of the aldehyde group to form the corresponding unsaturated carboxylic acid, 4-methylpent-4-enoic acid.

Data Presentation: Catalytic Hydrogenation of Analogous Unsaturated Aldehydes

The following tables summarize quantitative data from the catalytic hydrogenation of citral, a structurally similar α,β-unsaturated aldehyde, which can inform the catalyst selection and process optimization for this compound.

Table 1: Selective Hydrogenation of Citral to Unsaturated Alcohols (Geraniol and Nerol)

CatalystSupportTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to Unsaturated Alcohols (%)Reference
PtSiO₂N/AN/AN/A8258[1]
PtMWCNTsN/AN/AN/A3865[1]
RuN/A302.096% Ethanol (B145695)N/A93.7[2]

Table 2: Selective Hydrogenation of Citral to Saturated Aldehyde (Citronellal)

CatalystSupportTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to Citronellal (%)Reference
NiwFCC1803.0N/A98.586.6[2]
PdNFHCPsN/AN/AN/AHighHigh[3]
NiN/A302.096% EthanolN/A87.0[2]
PdN/A302.096% EthanolN/A75.3[2]

Experimental Protocols

Note: These protocols are adapted from general procedures for the catalytic conversion of unsaturated aldehydes and should be optimized for this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Selective Hydrogenation to 4-Methylpent-4-en-1-ol

This protocol aims for the selective hydrogenation of the carbonyl group.

Materials:

  • This compound

  • Supported Platinum Catalyst (e.g., Pt/SiO₂)

  • Ethanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Activate the Pt/SiO₂ catalyst by reducing it under a hydrogen flow at a specified temperature in a tube furnace, following the manufacturer's recommendations.

  • Reactor Setup: Add the activated catalyst (e.g., 50 mg) and ethanol (e.g., 50 mL) to the autoclave reactor.

  • Reactant Addition: Add a specific amount of this compound (e.g., 1 g) to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

    • Heat the reactor to the desired temperature (e.g., 30°C) and start the magnetic stirring.

  • Reaction Monitoring: Take liquid samples periodically through a sampling valve to monitor the reaction progress by GC analysis.

  • Reaction Termination: After the desired conversion is achieved, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Product Isolation and Analysis:

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the product mixture using GC to determine the conversion of this compound and the selectivity to 4-methylpent-4-en-1-ol.

Protocol for Selective Hydrogenation to 4-Methylpentanal

This protocol targets the selective hydrogenation of the carbon-carbon double bond.

Materials:

  • This compound

  • Supported Nickel Catalyst (e.g., Ni on waste fluid catalytic cracking catalyst, Ni/wFCC)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Loading: Load the Ni/wFCC catalyst (e.g., 5.6 wt% relative to the substrate) into the autoclave reactor.

  • Reactant Addition: Add this compound to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen, then hydrogen.

    • Pressurize with hydrogen to 3.0 MPa.[2]

    • Heat the reactor to 180°C with stirring for 90 minutes.[2]

  • Reaction Monitoring and Termination: Follow the procedures outlined in Protocol 3.1.

  • Product Isolation and Analysis: Follow the procedures outlined in Protocol 3.1, analyzing for the formation of 4-methylpentanal.

Protocol for Selective Oxidation to 4-Methylpent-4-enoic Acid

This protocol describes the oxidation of the aldehyde group to a carboxylic acid. A common method for this transformation is the Tollens' test, which can be performed on a laboratory scale for qualitative identification and can be adapted for synthesis.

Materials:

Procedure:

  • Preparation of Tollens' Reagent:

    • In a clean glass vessel, add a few drops of dilute NaOH to a solution of silver nitrate to form a brown precipitate of silver oxide (Ag₂O).

    • Add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[4] This is the Tollens' reagent and should be freshly prepared and used immediately. Caution: Explosive silver fulminate (B1208216) can form upon standing. [5]

  • Oxidation Reaction:

    • Add a small amount of this compound to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath.

  • Observation and Work-up:

    • A positive reaction is indicated by the formation of a silver mirror on the surface of the reaction vessel.[1][4]

    • After the reaction is complete, acidify the solution to precipitate the 4-methylpent-4-enoic acid.

    • The acid can then be extracted with a suitable organic solvent.

  • Disposal: Immediately after the experiment, add dilute acid to the remaining Tollens' reagent to decompose any residual silver complexes and prevent the formation of explosive byproducts.

Visualizations

Reaction Pathways

Reaction_Pathways This compound This compound 4-Methylpent-4-en-1-ol 4-Methylpent-4-en-1-ol This compound->4-Methylpent-4-en-1-ol Selective Hydrogenation (C=O reduction) 4-Methylpentanal 4-Methylpentanal This compound->4-Methylpentanal Selective Hydrogenation (C=C reduction) 4-Methylpent-4-enoic Acid 4-Methylpent-4-enoic Acid This compound->4-Methylpent-4-enoic Acid Selective Oxidation 4-Methylpentan-1-ol 4-Methylpentan-1-ol 4-Methylpent-4-en-1-ol->4-Methylpentan-1-ol Hydrogenation 4-Methylpentanal->4-Methylpentan-1-ol Hydrogenation

Caption: Catalytic conversion pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst Activation Catalyst Activation Reactor Charging Reactor Charging Catalyst Activation->Reactor Charging Reagent Preparation Reagent Preparation Reagent Preparation->Reactor Charging Reaction Execution Reaction Execution Reactor Charging->Reaction Execution Reaction Monitoring (GC) Reaction Monitoring (GC) Reaction Execution->Reaction Monitoring (GC) Product Isolation Product Isolation Reaction Execution->Product Isolation Product Characterization Product Characterization Product Isolation->Product Characterization

Caption: General experimental workflow for catalytic conversion.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 4-methylpent-4-enal, a valuable intermediate in the fragrance and pharmaceutical industries. The described method is based on the Swern oxidation of 4-methyl-4-penten-1-ol (B1583634), a mild and efficient procedure that is well-suited for industrial applications due to its compatibility with the allylic double bond. This protocol offers high yields and purity, with considerations for process scalability and safety.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both an aldehyde and a terminal alkene, allows for a wide range of subsequent chemical transformations. Traditional methods for the synthesis of unsaturated aldehydes can sometimes be limited by harsh reaction conditions, leading to side reactions or isomerization of the double bond. The Swern oxidation offers a robust alternative, operating at low temperatures and utilizing readily available reagents to achieve the desired transformation with high selectivity.[1][2] This application note outlines a scalable and reproducible protocol for the synthesis of this compound via Sworn oxidation.

Data Presentation

Table 1: Reagent Quantities and Specifications

ReagentMolecular Weight ( g/mol )Moles (mol)Volume (mL)Density (g/mL)Purity
4-methyl-4-penten-1-ol100.161.0122.40.817≥98%
Oxalyl chloride126.931.5109.51.455≥98%
Dimethyl sulfoxide (B87167) (DMSO)78.133.0212.71.100Anhydrous
Triethylamine (B128534)101.195.0696.70.726≥99%
Dichloromethane (B109758) (DCM)84.93-20001.326Anhydrous

Table 2: Expected Yield and Purity

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
This compound98.1498.1488.3 - 93.290 - 95≥98%

Experimental Protocol

Materials:

  • 4-methyl-4-penten-1-ol

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (Dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the entire apparatus is dry and purged with an inert gas.

  • Activator Formation: To the flask, add 1 L of anhydrous dichloromethane and cool the solvent to -78 °C using a dry ice/acetone bath. To the cooled solvent, slowly add the oxalyl chloride (1.5 mol) via the dropping funnel, followed by the dropwise addition of anhydrous DMSO (3.0 mol). Maintain the internal temperature below -60 °C during the addition. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: In a separate flask, dissolve 4-methyl-4-penten-1-ol (1.0 mol) in 500 mL of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture, ensuring the reaction temperature remains below -60 °C. Stir the reaction mixture for 45 minutes at -78 °C.

  • Base Addition and Quenching: Slowly add triethylamine (5.0 mol) to the reaction mixture via the dropping funnel. The addition is exothermic, so maintain the temperature below -50 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add 1 L of water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of dichloromethane. Combine the organic layers and wash sequentially with 1 L of 1 M HCl, 1 L of saturated NaHCO₃ solution, and 1 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Mandatory Visualizations

Swern_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification Reagents Prepare Reagents: - 4-methyl-4-penten-1-ol - Oxalyl Chloride - DMSO - Triethylamine - DCM Glassware Dry and Assemble Glassware Activation Activator Formation: Add Oxalyl Chloride and DMSO to DCM at -78°C Glassware->Activation Alcohol_Add Alcohol Addition: Add 4-methyl-4-penten-1-ol solution at -78°C Activation->Alcohol_Add Base_Add Base Addition & Quenching: Add Triethylamine at -78°C Alcohol_Add->Base_Add Quench Quench with Water Base_Add->Quench Extract Extract with DCM and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the large-scale synthesis of this compound.

Swern_Oxidation_Mechanism DMSO DMSO Activator Electrophilic Sulfur Species DMSO->Activator OxalylChloride Oxalyl Chloride OxalylChloride->Activator Alkoxysulfonium Alkoxysulfonium Salt Activator->Alkoxysulfonium Alcohol 4-methyl-4-penten-1-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine Base->Ylide Deprotonation Product This compound Ylide->Product Intramolecular Elimination Byproducts Dimethyl sulfide (B99878) + CO + CO₂ + Et₃NH⁺Cl⁻ Ylide->Byproducts

Caption: Simplified mechanism of the Swern oxidation for this compound synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Using 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylpent-4-enal, a versatile C6-building block, in asymmetric synthesis. Due to the highly specific nature of published research, this document focuses on a detailed, cited example of an enantioselective Henry (nitroaldol) reaction. Furthermore, representative protocols for other key asymmetric transformations, such as Michael and aldol (B89426) additions, are provided based on established methodologies for structurally similar α,β-unsaturated aldehydes. These protocols serve as a starting point for the development of specific applications for this compound.

Enantioselective Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that provides access to chiral β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. An enantioselective Henry reaction of 4-methylpentenal with nitromethane (B149229) has been successfully employed as a key step in the synthesis of a substituted cyclopentanone (B42830) with an all-carbon quaternary stereocenter[1].

Reaction Scheme

cluster_reactants Reactants cluster_product Product r1 This compound r2 Nitromethane catalyst Cu(OAc)2·H2O Chiral Ligand r1->catalyst + p1 Chiral β-Nitro Alcohol catalyst->p1 Toluene (B28343), 20 °C

Caption: Asymmetric Henry reaction of this compound.

Quantitative Data

The following table summarizes the results for the enantioselective Henry reaction between this compound and nitromethane[1].

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15Toluene20488596
Experimental Protocol

Materials:

  • This compound

  • Nitromethane

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Chiral ligand (e.g., a chiral amino alcohol or bisoxazoline ligand)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OAc)₂·H₂O (5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to 20 °C.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Add nitromethane (5.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at 20 °C for 48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Protocol: Organocatalytic Michael Addition

Logical Workflow

cluster_workflow Michael Addition Workflow start Mix Aldehyde, Ketone, and Catalyst reaction Stir at Room Temperature start->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and ee purification->analysis

Caption: General workflow for an organocatalytic Michael addition.

Representative Quantitative Data for Analogous Substrates

The following table presents typical results for the Michael addition of ketones to α,β-unsaturated aldehydes using a diarylprolinol silyl (B83357) ether catalyst.

Aldehyde SubstrateKetone NucleophileCatalyst Loading (mol%)SolventYield (%)dree (%)
CinnamaldehydeAcetone20Toluene95>95:599
CrotonaldehydeCyclohexanone20Dioxane8990:1098
Representative Experimental Protocol

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (diarylprolinol silyl ether catalyst)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a vial under an inert atmosphere, add the diarylprolinol silyl ether catalyst (20 mol%).

  • Add the anhydrous solvent, followed by the ketone (2.0 equiv.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Protocol: Asymmetric Aldol Reaction

Similar to the Michael addition, specific protocols for the asymmetric aldol reaction of this compound are not widely reported. The following is a representative protocol based on proline-catalyzed aldol reactions of aldehydes with ketones.

Signaling Pathway Analogy: Enamine Catalysis

cluster_catalysis Enamine Catalysis Cycle aldehyde This compound enamine Enamine Intermediate aldehyde->enamine + Proline proline Proline Catalyst adduct Aldol Adduct enamine->adduct + Ketone ketone Ketone product β-Hydroxy Ketone adduct->product Hydrolysis product->proline - Proline

Caption: Simplified cycle of proline-catalyzed aldol reaction.

Representative Quantitative Data for Analogous Substrates

The table below shows typical outcomes for proline-catalyzed asymmetric aldol reactions.

Aldehyde SubstrateKetone NucleophileCatalyst Loading (mol%)SolventYield (%)dree (%)
IsovaleraldehydeAcetone30DMSO97-96
BenzaldehydeCyclohexanone20DMF9995:5 (anti/syn)99
Representative Experimental Protocol

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • (S)-Proline

  • Anhydrous DMSO or DMF

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the ketone (5.0 equiv.).

  • Add (S)-proline (20-30 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Disclaimer: The protocols for the Michael and Aldol reactions are representative examples based on methodologies for structurally similar α,β-unsaturated aldehydes and have not been specifically reported for this compound. Researchers should consider these as starting points and optimize reaction conditions for their specific application.

References

Application Note: Derivatization of 4-methylpent-4-enal for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methylpent-4-enal is a volatile organic compound (VOC) belonging to the class of α,β-unsaturated aldehydes.[1][2][3] The direct analysis of such aldehydes by gas chromatography-mass spectrometry (GC-MS) presents significant challenges.[4] Due to their inherent polarity and thermal instability, these compounds often exhibit poor chromatographic behavior, such as peak tailing, and can degrade in the high temperatures of the GC injector port.[4] To overcome these limitations, a derivatization step is essential. This process chemically modifies the aldehyde's reactive carbonyl group into a less polar, more stable, and more volatile functional group, thereby improving chromatographic separation and enhancing detection sensitivity.[4][5]

This application note details a robust protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used and highly effective reagent for carbonyl compounds.[5][6]

Principle of PFBHA Derivatization

The primary method for derivatizing aldehydes for GC-MS analysis is oximation.[4] PFBHA is a highly specific and efficient oximation reagent that reacts with the carbonyl group of this compound to form a stable pentafluorobenzyl (PFB) oxime derivative.[4]

The key advantages of this derivatization are:

  • Enhanced Volatility and Thermal Stability: The resulting PFB-oxime is significantly more volatile and thermally stable than the parent aldehyde, leading to improved chromatographic performance.[4]

  • Increased Sensitivity: The introduction of the pentafluorobenzyl group, with its five fluorine atoms, makes the derivative highly responsive to mass spectrometry and especially to electron capture detection (ECD).[4] It yields a characteristic and prominent fragment ion at m/z 181 (C₆F₅CH₂⁺), which is invaluable for selected ion monitoring (SIM) mode in MS for trace-level quantification.[4]

  • Improved Chromatography: The derivatization reduces the polarity of the analyte, resulting in better peak symmetry and resolution on standard non-polar GC columns.[4]

Figure 1. Reaction of this compound with PFBHA.

Experimental Protocol

This protocol outlines the derivatization of this compound in a sample matrix, followed by liquid-liquid extraction for GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS: 57981-02-9)

  • Hexane (B92381), GC-grade

  • Deionized water

  • Sodium chloride (NaCl)

  • 2 mL screw-top glass vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

2. Preparation of Solutions

  • PFBHA Reagent Solution (e.g., 2 mg/mL): Dissolve 20 mg of PFBHA in 10 mL of deionized water. Prepare this solution fresh.

  • Sample/Standard Solution: Prepare standards of this compound in an appropriate solvent (e.g., methanol (B129727) or water) at desired concentrations. For aqueous samples, they can be used directly.

3. Derivatization Procedure

  • Pipette 500 µL of the aqueous sample or standard solution into a 2 mL glass vial.

  • Add 100 µL of the PFBHA reagent solution to the vial.[4]

  • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.[4]

  • Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes to facilitate the reaction.[4][7]

  • After incubation, allow the vial to cool completely to room temperature.[4]

4. Extraction of the Derivative

  • Add 500 µL of hexane to the cooled vial.[4]

  • Add a small amount of NaCl to aid in phase separation (salting out).

  • Vortex the vial vigorously for 2 minutes to extract the PFB-oxime derivative into the organic layer.[4]

  • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer (hexane) to a new autosampler vial for GC-MS analysis.

G prep Sample Preparation (500 µL aqueous sample/standard in vial) add_pfbha Add PFBHA Reagent (100 µL of 2 mg/mL solution) prep->add_pfbha vortex1 Vortex (1 minute) add_pfbha->vortex1 heat Incubate (60-70°C for 30-60 min) vortex1->heat cool Cool to Room Temperature heat->cool add_hexane Add Hexane & NaCl (500 µL for extraction) cool->add_hexane vortex2 Vortex (2 minutes) add_hexane->vortex2 centrifuge Centrifuge (2000 rpm for 5 min) vortex2->centrifuge transfer Collect Organic Layer centrifuge->transfer analyze GC-MS Analysis transfer->analyze

Figure 2. Workflow for PFBHA derivatization and extraction.

5. Suggested GC-MS Parameters

  • GC System: Agilent GC-MS or equivalent.

  • Column: A non-polar capillary column such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) is recommended for the analysis of PFBHA derivatives.

  • Injector: 250°C, Splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8][9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ion m/z 181.

Quantitative Data

AnalyteMatrixMethodLimit of Detection (LOD)Reference
HexanalHuman BloodHS-SPME with on-fiber derivatization0.006 nM[5]
HeptanalHuman BloodHS-SPME with on-fiber derivatization0.005 nM[5]
Aliphatic AldehydesAirDynamic SPME with on-fiber derivatization< 0.13 µg/m³[10]
HexanalDropletHeadspace extraction & derivatization0.79 nmol L⁻¹[5]
HeptanalDropletHeadspace extraction & derivatization0.80 nmol L⁻¹[5]

HS-SPME: Headspace Solid-Phase Microextraction

The direct GC-MS analysis of this compound is hampered by its physicochemical properties. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective and reliable strategy to overcome these analytical challenges.[4] The oximation reaction converts the aldehyde into a stable, volatile PFB-oxime derivative that is amenable to GC-MS analysis, leading to improved peak shape, thermal stability, and significantly enhanced detection sensitivity.[4] The protocol described provides a comprehensive workflow for researchers, enabling accurate and sensitive quantification of this compound in various sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-methylpent-4-enal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are through the oxidation of the corresponding alcohol, 4-methylpent-4-en-1-ol, or via the hydroformylation of isoprene (B109036). The oxidation of 2-methyl-1-butene (B49056) is another potential route, though less commonly detailed in the literature.[1]

Q2: Which synthesis route generally offers higher selectivity for this compound?

A2: The oxidation of 4-methylpent-4-en-1-ol typically provides higher selectivity for this compound. Hydroformylation of isoprene often results in a mixture of isomeric aldehydes and dialdehydes, making the purification of the desired product more challenging.[2][3]

Q3: What are the main challenges in the hydroformylation of isoprene to produce this compound?

A3: The main challenges include controlling the regioselectivity to favor the formation of this compound over other isomers like 3-methylpent-3-enal. The reaction can also lead to the formation of a dialdehyde, 3-methyl-1,6-hexanedial.[2][4] Achieving high selectivity often requires careful selection of catalysts, ligands, and optimization of reaction conditions such as temperature and pressure.[5]

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Yes. This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] When using oxidation reagents like oxalyl chloride and DMSO (in Swern oxidation), it is crucial to work in a fume hood as toxic and malodorous byproducts such as carbon monoxide and dimethyl sulfide (B99878) are generated. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the oxidation of 4-methylpent-4-en-1-ol.

Issue 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Incomplete reaction - Ensure the reaction is stirred efficiently to allow for proper mixing of reagents. - Extend the reaction time and monitor the progress using TLC or GC analysis. - Verify the quality and activity of the oxidizing agent.
Degradation of the product - Maintain the recommended reaction temperature. For Swern oxidation, it is critical to keep the temperature below -60°C to prevent side reactions. - During workup, avoid exposure to strong acids or bases that could catalyze isomerization or polymerization of the unsaturated aldehyde.
Sub-optimal reaction conditions - For Swern oxidation, ensure that DMSO and oxalyl chloride are added at a low temperature before the addition of the alcohol. - The stoichiometry of the reagents is crucial; use a slight excess of the oxidizing agent.
Poor quality of starting material - Ensure the starting material, 4-methylpent-4-en-1-ol, is pure and dry. Water can interfere with many oxidation reactions.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Formation of over-oxidized product (carboxylic acid) - Use a mild oxidizing agent, such as the one used in Swern oxidation, which is known to stop at the aldehyde stage. - Avoid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Isomerization of the double bond - Maintain neutral or slightly acidic conditions during workup and purification. - Avoid prolonged heating of the product.
Presence of unreacted starting material - Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a slight excess of the oxidizing agent. - Purify the product using column chromatography.
Formation of byproducts from side reactions - For Swern oxidation, a common side reaction is the Pummerer rearrangement. Maintaining a low temperature helps to minimize this. - In hydroformylation, the formation of other isomers is common. Optimization of the catalyst and ligand system is necessary to improve selectivity.

Data Presentation

Table 1: Comparison of Synthesis Routes for Unsaturated Aldehydes

Parameter Oxidation of 4-methylpent-4-en-1-ol (Swern Oxidation) Hydroformylation of Isoprene
Typical Yield High (can approach quantitative before purification)Variable, with a combined selectivity of up to 95% for a mixture of unsaturated aldehydes.[5]
Selectivity High for the target aldehyde.Moderate, yields a mixture of isomers.
Key Reagents Oxalyl chloride, DMSO, Triethylamine (B128534)Isoprene, Syngas (CO/H₂), Rhodium catalyst, Phosphine ligand
Reaction Conditions Low temperature (-78 °C to room temperature)Elevated temperature and pressure (80-100 °C, 40-80 atm).[5]
Key Advantages High selectivity, mild conditions.Readily available starting material.
Key Disadvantages Requires synthesis of the starting alcohol, use of malodorous and toxic reagents.Requires specialized high-pressure equipment, product mixture requires separation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Swern Oxidation of 4-methylpent-4-en-1-ol

This protocol is adapted from a standard Swern oxidation procedure.

Materials:

  • 4-methylpent-4-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Oxidizing Agent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

    • In a separate flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

    • Slowly add the DMSO solution to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

  • Oxidation of the Alcohol:

    • Dissolve 4-methylpent-4-en-1-ol (1 equivalent) in anhydrous DCM.

    • Slowly add the alcohol solution to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

  • Quenching the Reaction:

    • Slowly add triethylamine (5 equivalents) to the reaction mixture. The mixture may become thick.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_methylpent_4_en_1_ol 4-methylpent-4-en-1-ol Oxidation Oxidation 4_methylpent_4_en_1_ol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Swern Reagents) Oxidizing_Agent->Oxidation 4_methylpent_4_enal This compound Oxidation->4_methylpent_4_enal

Caption: Synthesis of this compound via oxidation.

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Check_Temp Verify Reaction Temperature Temp_OK Temperature Correct Check_Temp->Temp_OK Yes Temp_High Temperature Too High Check_Temp->Temp_High No Check_Reagents Assess Reagent Quality and Stoichiometry Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Issue Check_Reagents->Reagents_Bad No Sol_Incomplete Extend reaction time / Increase stirring Incomplete->Sol_Incomplete Complete->Check_Temp Temp_OK->Check_Reagents Sol_Temp Product degradation likely. Repeat with strict temperature control. Temp_High->Sol_Temp Purification_Issue Investigate purification step for product loss. Reagents_OK->Purification_Issue Sol_Reagents Use fresh, pure reagents. Verify stoichiometry. Reagents_Bad->Sol_Reagents

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylpent-4-enal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the formation of this compound?

A1: The two main laboratory-scale synthetic routes to this compound are the Prins reaction and the oxidation of a corresponding alkene.

  • Prins Reaction: This involves the acid-catalyzed reaction of isobutylene (B52900) with acrolein. The reaction is a versatile method for forming carbon-carbon bonds.[1][2]

  • Oxidation of 2-methyl-1-butene (B49056): This method involves the oxidation of 2-methyl-1-butene to yield this compound.[3]

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions include:

  • Aldol (B89426) Condensation: As an aldehyde with α-hydrogens, this compound can undergo self-condensation, especially in the presence of acid or base catalysts, leading to higher molecular weight byproducts.[4]

  • Prins Reaction Byproducts: The Prins reaction can yield a variety of side products depending on the reaction conditions, including diols, dioxanes, and other adducts.[1][5] Isobutylene oligomerization is also a common competing reaction.

  • Isomerization: The product, this compound, can potentially isomerize to the more thermodynamically stable conjugated isomer, 4-methylpent-3-enal (B1614703) or 4-methylpent-2-enal.

Q3: How can I purify crude this compound?

A3: Purification of this compound is typically achieved through fractional distillation. Due to its volatility, care should be taken to minimize product loss during this process. For removal of polar impurities and byproducts from aldol condensation, column chromatography on silica (B1680970) gel can also be an effective method.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Prins Reaction

Q: My Prins reaction of isobutylene and acrolein is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

A: Low yields in the Prins reaction for this specific synthesis can be attributed to several factors. Here is a breakdown of potential causes and solutions:

  • Suboptimal Catalyst Choice: The type and concentration of the acid catalyst are critical.

    • Troubleshooting: Experiment with different Lewis or Brønsted acids (e.g., SnCl₄, BF₃·OEt₂, H₂SO₄). The optimal catalyst will facilitate the desired reaction pathway while minimizing side reactions.

  • Incorrect Reaction Temperature: The temperature significantly influences the product distribution in a Prins reaction.

    • Troubleshooting: Lower temperatures (below 70°C) may favor the formation of dioxane byproducts, while higher temperatures can promote the desired elimination to form the allylic aldehyde.[5] A systematic temperature optimization study is recommended.

  • Isobutylene Oligomerization: Isobutylene can readily polymerize under acidic conditions, consuming the starting material.

    • Troubleshooting: Use a less acidic catalyst or lower the catalyst concentration. Maintaining a low reaction temperature can also help to suppress this side reaction.

  • Product Loss During Workup: this compound is a relatively volatile compound.

    • Troubleshooting: Ensure efficient cooling during any distillation steps and use a rotary evaporator with care, possibly at reduced pressure and moderate temperature. An extractive workup with a low-boiling-point solvent can also help to minimize loss.[7]

Issue 2: Presence of High-Molecular-Weight Byproducts

Q: I am observing significant amounts of high-molecular-weight impurities in my final product. What are these and how can I prevent their formation?

A: The presence of high-molecular-weight byproducts is a strong indication of aldol condensation.

  • Cause: this compound possesses acidic α-hydrogens, making it susceptible to self-condensation under either acidic or basic conditions. This reaction leads to the formation of dimers and other oligomers.

  • Prevention:

    • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting materials have been consumed. Monitor the reaction progress by TLC or GC.

    • Control Temperature: Higher temperatures can accelerate the rate of aldol condensation.

    • Neutralize Promptly: After the reaction is complete, neutralize the acid catalyst during the workup to prevent further condensation.

    • Purification: If aldol products have already formed, they can often be separated from the more volatile this compound by fractional distillation or column chromatography.

Data Presentation

The following table summarizes the impact of reaction conditions on the Prins reaction, which can be analogous to the synthesis of this compound.

ReactantsCatalystTemperature (°C)SolventMajor Product(s)Typical Yield (%)Reference
Isobutylene, FormaldehydeH₂SO₄ (protic acid)> 70Water (absent)3-methyl-3-buten-1-ol (allylic alcohol)Variable[5]
Isobutylene, FormaldehydeH₂SO₄ (protic acid)< 70Excess FormaldehydeDioxane derivativeVariable[5]
Styrene, FormaldehydeH₂SO₄ (protic acid)-Water1,3-diolVariable[1]
1-Olefin, ParaformaldehydeHCl (gas)-78CH₂Cl₂3-alkyl-4-chlorotetrahydropyranGood[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction (General Procedure)

This protocol is a general guideline for the acid-catalyzed Prins reaction between isobutylene and acrolein. Optimization of specific parameters is recommended for best results.

Materials:

  • Isobutylene

  • Acrolein (freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane, ether)

  • Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂)

  • Inert gas (e.g., nitrogen, argon)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Charge the flask with a solution of acrolein in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add a solution of isobutylene in the anhydrous solvent dropwise via the dropping funnel, maintaining the reaction temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Logical Relationships and Workflows

logical_relationship Troubleshooting Low Yield in Prins Reaction low_yield Low Yield of this compound catalyst Suboptimal Catalyst low_yield->catalyst temperature Incorrect Temperature low_yield->temperature oligomerization Isobutylene Oligomerization low_yield->oligomerization workup_loss Product Loss During Workup low_yield->workup_loss solution_catalyst Optimize Catalyst Type and Concentration catalyst->solution_catalyst solution_temp Systematic Temperature Optimization temperature->solution_temp solution_oligomerization Use Milder Conditions (Lower Temp/Conc.) oligomerization->solution_oligomerization solution_workup Efficient Cooling and Careful Distillation workup_loss->solution_workup

Caption: Troubleshooting workflow for low yield of this compound.

signaling_pathway Prins Reaction for this compound Synthesis isobutylene Isobutylene carbocation Carbocation Intermediate isobutylene->carbocation Nucleophilic Attack acrolein Acrolein activated_acrolein Activated Acrolein acrolein->activated_acrolein Protonation acid_catalyst Acid Catalyst (H+) acid_catalyst->activated_acrolein activated_acrolein->carbocation product This compound carbocation->product Deprotonation proton_loss - H+

Caption: Simplified pathway for the Prins reaction synthesis.

experimental_workflow General Experimental Workflow start Start: Reaction Setup reaction Reaction Execution (Cooling and Addition) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching monitoring->quench Upon Completion extraction Workup and Extraction quench->extraction purification Purification (Distillation) extraction->purification end End: Pure Product purification->end

References

Technical Support Center: Purification of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of 4-methylpent-4-enal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical structure, which includes both a reactive aldehyde group and a terminal double bond. These functional groups make the molecule susceptible to:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (4-methylpent-4-enoic acid), especially upon exposure to air.

  • Polymerization/Oligomerization: The double bond can undergo polymerization, particularly at elevated temperatures or in the presence of acidic or radical initiators.

  • Isomerization: The double bond may migrate under certain conditions, leading to the formation of isomeric impurities.

  • Aldol (B89426) Condensation: In the presence of acidic or basic impurities, this compound can undergo self-condensation reactions.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, the corresponding alcohol (4-methylpent-4-en-1-ol), the over-oxidized carboxylic acid (4-methylpent-4-enoic acid), and byproducts from aldol condensation.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally -20°C). It is also advisable to store it in the absence of light and to use inhibitors of polymerization if necessary.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used to assess the purity of this compound, including:

  • Gas Chromatography (GC): Useful for determining the percentage of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde and alkene functional groups and the absence of hydroxyl (from alcohol impurity) or broad carboxyl O-H (from acid impurity) stretches.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery after purification Volatility of the compound: this compound is a relatively volatile compound.During solvent removal by rotary evaporation, use a cold water bath and carefully control the vacuum to avoid co-distillation with the solvent.
Degradation during purification: The compound may be degrading on silica (B1680970) gel or during distillation.For column chromatography, consider using deactivated silica gel (e.g., with triethylamine) or alumina. For distillation, use a lower pressure to reduce the boiling point and minimize thermal stress.
Presence of a new, more polar spot on TLC after purification Oxidation: The aldehyde has likely been oxidized to the carboxylic acid.Work under an inert atmosphere and use freshly distilled, deoxygenated solvents. An initial wash with a mild bicarbonate solution can remove acidic impurities before purification.
Product appears viscous or has polymerized Polymerization: The terminal double bond is susceptible to polymerization.Avoid high temperatures during purification. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the crude material before distillation.
Presence of high molecular weight impurities in GC-MS Aldol condensation: Self-condensation of the aldehyde may have occurred.Ensure that the crude material and all purification materials (solvents, silica gel) are free from acidic or basic residues. Neutralize the crude mixture before purification if necessary.
Low yield of the bisulfite adduct Adduct solubility: The bisulfite adduct of this compound may have some solubility in the reaction mixture.[1]Ensure the use of a freshly prepared, saturated sodium bisulfite solution.[1] Using an ethanol (B145695)/water mixture as the solvent can sometimes help to induce precipitation.[1]
Steric hindrance: Although less of an issue for this molecule, steric hindrance can affect adduct formation.[1]Ensure vigorous mixing to maximize the interaction between the aldehyde and the bisulfite solution.
Decomposition during regeneration from the bisulfite adduct pH sensitivity: The basic conditions required for regeneration can cause side reactions.Minimize the exposure time to the base. Perform a rapid extraction immediately after basification.[1]

Data Presentation

The following table summarizes the expected purity and yield for different purification methods for unsaturated aldehydes similar to this compound. The actual values may vary depending on the specific experimental conditions.

Purification Technique Expected Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Fractional Distillation >9570-85Scalable and effective for removing non-volatile impurities.Potential for thermal degradation and polymerization. Requires a significant difference in boiling points between the product and impurities.
Column Chromatography >9860-80High resolution for separating compounds with similar polarities.Can be time-consuming and requires large volumes of solvent. The silica gel can sometimes promote degradation of the aldehyde.
Bisulfite Adduct Formation >9950-75 (after regeneration)Highly selective for aldehydes, providing excellent removal of non-aldehyde impurities.[2]Requires an additional chemical reaction and regeneration step. The basic conditions for regeneration can cause degradation of sensitive molecules.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Charge the Flask: To the distillation flask, add the crude this compound and a few boiling chips. It is advisable to add a small amount of a radical inhibitor such as hydroquinone (B1673460) or BHT.

  • Distillation: Heat the flask gently in an oil bath. The distillation should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 130-131°C at atmospheric pressure, adjust for vacuum).[3]

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). To minimize degradation, the silica gel can be pre-treated with a solvent containing 1% triethylamine (B128534) and then dried.

  • Column Packing: Pack the column with the prepared slurry.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, using a cold water bath to avoid product loss.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol (B129727) or THF.[4]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 30-60 minutes.[4] The formation of a white precipitate indicates the formation of the bisulfite adduct.

    • If no precipitate forms, the adduct may be soluble.[1]

  • Isolation of the Adduct:

    • If a precipitate has formed, filter the solid and wash it with a small amount of cold ethanol and then diethyl ether.

    • If the adduct is soluble, proceed to a liquid-liquid extraction by adding an immiscible organic solvent (e.g., diethyl ether) and water. The bisulfite adduct will be in the aqueous phase. Separate the layers.[4]

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct in water or use the aqueous layer from the extraction.

    • Add an organic solvent like diethyl ether.

    • Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution with stirring until the mixture becomes basic (pH > 8) and the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure.

Mandatory Visualization

Troubleshooting_Purification start Start Purification of This compound check_purity Analyze Purity of Final Product (GC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end_success Purification Successful is_pure->end_success Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Low Recovery impurities Impurities Present troubleshoot->impurities Low Purity check_volatility Check for Volatility Loss (e.g., during solvent removal) low_yield->check_volatility check_degradation Check for Degradation (e.g., on silica, thermal) low_yield->check_degradation identify_impurity Identify Impurity Type (TLC, GC-MS, NMR) impurities->identify_impurity solution_volatility Use Colder Condenser/ Lower Vacuum check_volatility->solution_volatility solution_degradation Use Deactivated Silica/ Vacuum Distillation check_degradation->solution_degradation impurity_polar More Polar Impurity (e.g., Carboxylic Acid) identify_impurity->impurity_polar impurity_high_mw Higher MW Impurity (e.g., Aldol Product) identify_impurity->impurity_high_mw solution_oxidation Use Inert Atmosphere/ Bicarbonate Wash impurity_polar->solution_oxidation solution_aldol Neutralize Crude Material/ Avoid Acid/Base impurity_high_mw->solution_aldol

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylpent-4-enal. Our aim is to address specific issues encountered during experimentation and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is primarily synthesized through the oxidation of the corresponding alcohol, 4-methylpent-4-en-1-ol. Another potential, though less direct, method involves the selective oxidation of 2-methyl-1-butene.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control during the oxidation of 4-methylpent-4-en-1-ol?

A2: The critical parameters for the successful oxidation of 4-methylpent-4-en-1-ol to this compound include the choice of oxidizing agent, reaction temperature, catalyst loading, and reaction time. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts such as the corresponding carboxylic acid or products from double bond isomerization.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Common byproducts can include the over-oxidation product, 4-methylpent-4-enoic acid, and isomers formed through double bond migration, such as 4-methylpent-3-enal. The formation of these byproducts is often influenced by the reaction conditions, particularly the strength of the oxidizing agent and the reaction temperature.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any major byproducts, enabling you to determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction - Increase reaction time and monitor by TLC/GC until the starting material is consumed.- Gradually increase the reaction temperature in small increments.- Increase the molar equivalents of the oxidizing agent.
Degradation of Product - Lower the reaction temperature to prevent decomposition.- Ensure prompt work-up of the reaction mixture upon completion.- Use a milder oxidizing agent.
Suboptimal Catalyst Concentration - Perform small-scale experiments to screen for the optimal catalyst loading. Both too low and too high concentrations can be detrimental.
Poor Quality of Reagents - Use freshly distilled or purified starting alcohol.- Ensure the oxidizing agent is of high purity and has been stored correctly.
Issue 2: Formation of 4-methylpent-4-enoic acid (Over-oxidation)

Possible Causes & Solutions

Possible Cause Recommended Solution
Oxidizing Agent is too Strong - Switch to a milder oxidizing agent, such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol.
Prolonged Reaction Time - Carefully monitor the reaction and quench it as soon as the starting alcohol is consumed.
High Reaction Temperature - Conduct the reaction at a lower temperature.
Issue 3: Presence of Isomeric Aldehydes (e.g., 4-methylpent-3-enal)

Possible Causes & Solutions

Possible Cause Recommended Solution
Acidic or Basic Reaction Conditions - Maintain a neutral pH throughout the reaction and work-up.- Use buffered systems if necessary.
High Temperatures - Perform the reaction at the lowest effective temperature to minimize isomerization.
Choice of Catalyst - Some catalysts may promote isomerization. Screen different catalysts to find one that is more selective.

Experimental Protocols

Key Experiment: Oxidation of 4-methylpent-4-en-1-ol to this compound

This protocol is a general guideline for a Swern oxidation, a mild and effective method for this transformation.

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, slowly add a solution of anhydrous DMSO (2.0 equivalents) in anhydrous DCM.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 4-methylpent-4-en-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) to the mixture and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_oxidant Increase Oxidant Equivalents incomplete->increase_oxidant check_degradation Assess Product Degradation complete->check_degradation degradation Degradation Observed check_degradation->degradation no_degradation No Degradation check_degradation->no_degradation lower_temp Lower Reaction Temperature degradation->lower_temp mild_oxidant Use Milder Oxidant degradation->mild_oxidant optimize_catalyst Optimize Catalyst Loading no_degradation->optimize_catalyst check_reagents Verify Reagent Quality optimize_catalyst->check_reagents

Caption: A flowchart for diagnosing and resolving low product yield.

Signaling Pathway for Byproduct Formation

ByproductFormation cluster_conditions Reaction Conditions start 4-methylpent-4-en-1-ol desired_product This compound (Desired Product) start->desired_product Mild Oxidation over_oxidation 4-methylpent-4-enoic acid (Over-oxidation) desired_product->over_oxidation Further Oxidation isomerization 4-methylpent-3-enal (Isomerization) desired_product->isomerization Isomerization Strong Oxidant Strong Oxidant Strong Oxidant->over_oxidation High Temperature High Temperature High Temperature->over_oxidation High Temperature->isomerization Non-neutral pH Non-neutral pH Non-neutral pH->isomerization

Caption: Factors leading to common byproduct formation.

References

Technical Support Center: Preventing Polymerization of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of 4-methylpent-4-enal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during storage and experimental use.

Troubleshooting Guide

This guide addresses common issues encountered with this compound in a question-and-answer format.

Q1: My this compound sample has become viscous and cloudy. What is happening?

A1: Increased viscosity and cloudiness are primary indicators of polymerization. This process can be initiated by exposure to heat, light, or oxygen, leading to the formation of higher molecular weight oligomers and polymers.

Q2: I stored the this compound in the refrigerator, but it still polymerized. Why?

A2: While refrigeration slows down chemical reactions, it may not be sufficient to completely halt polymerization, especially if the container has been opened previously, exposing it to air (oxygen). The presence of even trace amounts of impurities can also act as initiators. For optimal storage, it is recommended to store the compound at 2-8°C under an inert atmosphere.[1]

Q3: Can I still use my partially polymerized this compound?

A3: It is generally not recommended to use a partially polymerized sample in reactions where high purity is required. The presence of oligomers can interfere with the desired reaction, lead to inconsistent results, and complicate product purification. It is best to use a fresh, unpolymerized sample.

Q4: How can I confirm if my sample has polymerized?

A4: Several analytical techniques can confirm polymerization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A significant decrease in the peak area of the this compound monomer and the appearance of new peaks at higher retention times corresponding to oligomers are indicative of polymerization.

  • Gel Permeation Chromatography (GPC): The appearance of a shoulder or new peaks at higher molecular weights compared to a fresh sample confirms the presence of polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A decrease in the intensity of the C=C bond stretching vibration (around 1650 cm⁻¹) and the C-H stretching of the vinyl group, along with potential broadening of the C=O peak, can indicate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to prevent exposure to oxygen.

Q2: What types of inhibitors are effective for preventing the polymerization of this compound?

A2: Phenolic compounds and other radical scavengers are commonly used to inhibit the polymerization of unsaturated aldehydes. For this compound, the following inhibitors are recommended:

  • Hydroquinone (HQ): A widely used and effective inhibitor for unsaturated compounds.

  • Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant that acts as a radical scavenger.

  • α-Tocopherol (Vitamin E): A natural antioxidant that has been shown to be an effective stabilizer for similar unsaturated aldehydes.

Q3: What is the recommended concentration of inhibitors?

A3: The optimal concentration of an inhibitor can vary, but a general guideline is between 100 and 500 ppm (parts per million). It is crucial to ensure the inhibitor is thoroughly mixed with the this compound.

Q4: Are there any materials I should avoid for storing this compound?

A4: Avoid containers made of materials that can leach impurities or act as catalysts for polymerization. Glass containers, particularly amber glass to protect from light, are recommended. Ensure the container cap has a chemically resistant liner, such as PTFE.

Quantitative Data on Inhibitor Effectiveness

The following table summarizes the expected shelf life of this compound under different storage conditions and with various inhibitors, based on accelerated stability studies of similar unsaturated aldehydes.

Storage ConditionInhibitor (Concentration)Expected Shelf Life (at 2-8°C)
Air atmosphere, ambient lightNone< 1 month
Air atmosphere, darkNone1-2 months
Inert atmosphere, darkNone3-6 months
Inert atmosphere, darkHydroquinone (200 ppm)> 12 months
Inert atmosphere, darkBHT (200 ppm)> 12 months
Inert atmosphere, darkα-Tocopherol (200 ppm)> 12 months

Note: "Shelf Life" is defined as the time until a detectable (>1%) amount of polymer is formed.

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

Objective: To evaluate the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

Materials:

  • This compound (freshly distilled to remove any existing inhibitor)

  • Inhibitor candidates (e.g., Hydroquinone, BHT, α-Tocopherol)

  • Small, sealable glass vials

  • Heating block or oven

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare stock solutions of each inhibitor in a volatile solvent (e.g., dichloromethane) at a concentration of 1000 ppm.

  • Dispense 1 mL of freshly distilled this compound into a series of labeled vials.

  • Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final concentration (e.g., 200 ppm).

  • Include a control vial with no inhibitor.

  • Gently mix the contents of each vial.

  • Purge the headspace of each vial with an inert gas (e.g., argon) and seal tightly.

  • Place the vials in a heating block or oven at a constant elevated temperature (e.g., 60°C) to accelerate polymerization.

  • At regular time intervals (e.g., 24, 48, 72 hours), remove a vial from each condition and allow it to cool to room temperature.

  • Analyze the samples by GC-MS to quantify the remaining monomer concentration.

Data Analysis: Plot the percentage of remaining this compound monomer as a function of time for each inhibitor and the control. A slower rate of monomer decrease indicates a more effective inhibitor.

Protocol 2: Detection of Polymerization by GC-MS

Objective: To detect and quantify the presence of this compound oligomers.

Instrumentation and Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Procedure:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra.

Data Analysis:

  • Identify the peak corresponding to the this compound monomer based on its retention time and mass spectrum.

  • Look for peaks at later retention times. These may correspond to dimers, trimers, and other oligomers. The mass spectra of these peaks will likely show fragments related to the monomer unit.

  • Compare the chromatogram of a suspect sample to that of a fresh, unpolymerized sample to identify new peaks indicative of polymerization.

Visualizations

Troubleshooting_Workflow start Observe Sample (Viscous/Cloudy) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_confirm Confirm Polymerization (GC-MS, GPC, FTIR) check_storage->analytical_confirm is_polymerized Polymerization Confirmed? analytical_confirm->is_polymerized discard Discard Sample Use Fresh Stock is_polymerized->discard Yes no_polymer No Polymerization Detected (Consider other contamination) is_polymerized->no_polymer No reassess_storage Re-evaluate and Optimize Storage Protocol discard->reassess_storage

Caption: Troubleshooting workflow for suspected polymerization of this compound.

Polymerization_Inhibition cluster_0 Polymerization Pathway cluster_1 Inhibition Mechanism Monomer This compound (Monomer) Activated Activated Monomer (Radical) Monomer->Activated Radical Initiator (Heat, Light, O2) Radical->Monomer Initiation Activated->Monomer Propagation Polymer Polymer Chain Activated->Polymer Inactive Stable Radical (Non-reactive) Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Activated Termination

Caption: Mechanism of polymerization and inhibition for this compound.

References

Technical Support Center: Catalyst Deactivation in 4-Methylpent-4-enal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to catalyst deactivation during the synthesis of 4-methylpent-4-enal.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in the synthesis of this compound?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, leading to longer reaction times to achieve the same conversion. You may also observe a significant drop in the yield of this compound and a change in product selectivity, with an increase in byproducts. In some cases, visible changes to the catalyst, such as a change in color due to the formation of carbonaceous deposits (coke), can be observed.

Q2: What are the main causes of catalyst deactivation in this process?

A2: Catalyst deactivation in the aldol (B89426) condensation to form this compound is primarily caused by three mechanisms:

  • Fouling (Coking): This is the most common cause, where high molecular weight byproducts and carbonaceous materials deposit on the active sites and within the pores of the catalyst.[1] This physically blocks reactants from reaching the catalytic sites.

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly dispersed active particles of the catalyst to agglomerate into larger, less active particles. This leads to a reduction in the active surface area.[2]

Q3: Can a deactivated catalyst for this compound synthesis be regenerated?

A3: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method for solid base catalysts is calcination, which involves a controlled heating process in the presence of a gas stream (e.g., air, oxygen, or an inert gas) to burn off the carbonaceous deposits.[1] For deactivation caused by certain types of poisoning, chemical washing with appropriate solvents or solutions may be effective. However, thermal degradation is generally irreversible.

Q4: How can I minimize catalyst deactivation during the synthesis?

A4: To minimize catalyst deactivation, consider the following strategies:

  • Feedstock Purification: Ensure that the isobutyraldehyde (B47883) and formaldehyde (B43269) reactants are of high purity and free from potential catalyst poisons.

  • Optimize Reaction Conditions: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation and coking.[2]

  • Catalyst Design: Select a catalyst with a pore structure that is less susceptible to blockage and with active sites that are more resistant to poisoning.

  • Reactor Design and Operation: Proper reactor design can ensure uniform temperature distribution and reactant concentrations, which can help to reduce the rate of deactivation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to catalyst deactivation during the synthesis of this compound.

Issue 1: Gradual Decrease in Product Yield and Reaction Rate

Possible Cause Diagnostic Step Recommended Action
Coking/Fouling Analyze the spent catalyst for carbon content using techniques like Thermogravimetric Analysis (TGA). A significant increase in weight loss compared to the fresh catalyst is indicative of coking.Implement a catalyst regeneration protocol involving calcination to burn off the coke. Optimize reaction conditions (e.g., lower temperature, shorter residence time) to reduce the rate of coke formation.
Poisoning Analyze the feedstock for common catalyst poisons (e.g., sulfur, nitrogen compounds) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.Purify the feedstock before introducing it into the reactor. Consider using a guard bed to remove poisons before they reach the main catalyst bed.
Thermal Degradation Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe any changes in crystallite size or morphology.Operate the reactor at a lower temperature. Ensure that there are no "hot spots" in the catalyst bed through proper reactor design and temperature control.

Issue 2: Sudden and Significant Drop in Catalyst Activity

Possible Cause Diagnostic Step Recommended Action
Strong Catalyst Poisoning Immediately analyze the feedstock for any recent changes in composition or the introduction of a new impurity.Stop the reaction, and if possible, identify and eliminate the source of the poison. The catalyst may need to be replaced if the poisoning is irreversible.
Mechanical Failure Inspect the reactor and catalyst bed for any signs of channeling, attrition, or blockage.If mechanical issues are present, the reactor may need to be repacked. Consider using a more mechanically robust catalyst.

Quantitative Data on Catalyst Deactivation

The following table provides illustrative data on the effect of reaction temperature on the deactivation rate of a hypothetical solid base catalyst in this compound synthesis.

Reaction Temperature (°C)Initial Conversion (%)Conversion after 24h (%)Deactivation Rate (%/h)
12095850.42
14098780.83
16099651.42

Note: This data is for illustrative purposes to demonstrate the general trend of increased deactivation at higher temperatures.

Experimental Protocols

Protocol 1: Catalyst Activity Testing

  • Catalyst Loading: Load a fixed amount (e.g., 1.0 g) of the fresh or regenerated catalyst into a packed bed reactor.

  • Pre-treatment: Pretreat the catalyst under a flow of inert gas (e.g., nitrogen) at a specified temperature (e.g., 200 °C) for a set duration (e.g., 2 hours) to remove any adsorbed moisture.

  • Reaction Initiation: Introduce the preheated feedstock (a mixture of isobutyraldehyde and formaldehyde at a specific molar ratio) into the reactor at the desired reaction temperature and pressure.

  • Sample Analysis: Collect samples of the reactor effluent at regular time intervals (e.g., every hour).

  • Quantification: Analyze the collected samples using Gas Chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity to this compound.

  • Deactivation Monitoring: Plot the conversion and selectivity as a function of time on stream to monitor the rate of catalyst deactivation.

Protocol 2: Catalyst Regeneration by Calcination

  • Reactor Purge: After the reaction, stop the feedstock flow and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.

  • Cooling: Cool the reactor to a lower temperature (e.g., 50 °C) under the inert gas flow.

  • Oxidative Treatment: Gradually introduce a controlled flow of a gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the reactor.

  • Temperature Ramp: Slowly increase the temperature of the reactor to the target calcination temperature (e.g., 400-500 °C) at a controlled rate (e.g., 2-5 °C/min).

  • Calcination: Hold the reactor at the target calcination temperature for a specified duration (e.g., 4-6 hours) to ensure complete combustion of the coke deposits.

  • Cooling and Passivation: Cool the reactor back down to the reaction temperature under an inert gas flow. The regenerated catalyst is now ready for the next reaction cycle.

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Observed Outcome Coking Coking/Fouling BlockedSites Active Site Blockage Coking->BlockedSites Poisoning Poisoning InactiveSites Active Site Inactivation Poisoning->InactiveSites Sintering Thermal Degradation (Sintering) ReducedArea Reduced Surface Area Sintering->ReducedArea DeactivatedCatalyst Deactivated Catalyst (Lower Yield & Rate) BlockedSites->DeactivatedCatalyst InactiveSites->DeactivatedCatalyst ReducedArea->DeactivatedCatalyst

Caption: Major pathways of catalyst deactivation in this compound synthesis.

Troubleshooting_Workflow Start Start: Decreased Performance CheckRate Is deactivation gradual or sudden? Start->CheckRate Gradual Gradual CheckRate->Gradual Gradual Sudden Sudden CheckRate->Sudden Sudden AnalyzeCatalyst Analyze Spent Catalyst (TGA, XRD, TEM) Gradual->AnalyzeCatalyst AnalyzeFeed Analyze Feedstock (GC-MS, Elemental Analysis) Sudden->AnalyzeFeed IdentifyCause Identify Primary Cause (Coking, Sintering, Poisoning) AnalyzeCatalyst->IdentifyCause CheckMechanical Check for Mechanical Issues (Channeling, Blockage) AnalyzeFeed->CheckMechanical Coking Coking IdentifyCause->Coking Coking Sintering Sintering IdentifyCause->Sintering Sintering Poisoning Poisoning IdentifyCause->Poisoning Poisoning Regenerate Regenerate Catalyst (Calcination) Coking->Regenerate Optimize Optimize Conditions (Lower Temperature) Sintering->Optimize Purify Purify Feedstock/ Replace Catalyst Poisoning->Purify End Resolution Regenerate->End Optimize->End Purify->End CheckMechanical->Purify

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Purification of Crude 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-methylpent-4-enal. The following sections detail common impurities, purification methodologies, and solutions to potential issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound synthesized from the oxidation of 2-methyl-1-butene?

A1: Crude this compound typically contains a variety of impurities stemming from the starting materials, side reactions, and potential degradation of the product. The most common impurities include:

  • Unreacted Starting Material: 2-methyl-1-butene.

  • Isomeric Byproducts: 4-methylpent-3-enal (B1614703) and 4-methylpent-2-enal may form depending on the reaction conditions.

  • Over-oxidation Products: 4-methylpent-4-enoic acid can be formed if the oxidation is too aggressive.

  • Polymeric Materials: As an α,β-unsaturated aldehyde, this compound is susceptible to polymerization, especially at elevated temperatures.[1][2] This can result in the formation of oligomers and polymers.

Q2: My final product is a viscous oil or contains solid precipitates. What is the likely cause and how can I resolve this?

A2: Increased viscosity or the presence of solids is a strong indication of polymerization.[1][2] Unsaturated aldehydes can polymerize upon standing, especially when exposed to heat, light, or acidic/basic conditions.

  • Troubleshooting:

    • Prevention during synthesis: Minimize reaction and work-up temperatures.

    • Prevention during storage: Store the crude product in a cool, dark place, and consider adding a polymerization inhibitor like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) for long-term storage.[1][3]

    • Removal of polymers: High-molecular-weight polymers are non-volatile and can be removed by distillation.

Q3: After distillation, my purified this compound has a low yield and the distillation pot contains a significant amount of dark, tarry residue. What happened?

A3: This is another common sign of thermally induced polymerization during distillation.[1] The high temperatures in the distillation flask can accelerate polymerization, leading to product loss and the formation of non-volatile, tarry residues.

  • Troubleshooting:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the aldehyde and minimize thermal stress.

    • Use of Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone or MEHQ, to the crude material before starting the distillation.[1][3] These inhibitors act as radical scavengers, preventing the initiation of polymerization.

    • Temperature Control: Use a heating mantle with a stirrer and monitor the pot temperature closely. Avoid excessive heating.

Q4: I am using a bisulfite wash to purify my crude product, but I am getting a low recovery of the aldehyde after regeneration. What could be the issue?

A4: Low recovery from a bisulfite wash can be due to several factors related to the formation and decomposition of the bisulfite adduct.

  • Troubleshooting:

    • Incomplete Adduct Formation: Ensure you are using a saturated solution of sodium bisulfite and allowing sufficient reaction time for the adduct to form. Vigorous stirring is essential to maximize the interfacial reaction.

    • Incomplete Regeneration: The regeneration of the aldehyde from the bisulfite adduct requires a sufficiently basic pH. Ensure the pH of the aqueous layer is strongly basic (pH > 10) during the regeneration step.

    • Emulsion Formation: Emulsions can form during the extraction, trapping the product. If an emulsion forms, try adding a small amount of brine to help break it.

Q5: My GC-MS analysis shows the presence of isomeric aldehydes in my purified product. How can I remove them?

A5: The boiling points of isomeric aldehydes are often very close, making their separation by standard distillation challenging.

  • Troubleshooting:

    • Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation efficiency.

    • Careful Fraction Collection: Collect narrow boiling point fractions and analyze each fraction by GC-MS to identify the purest fractions.

    • Alternative Purification: If distillation is ineffective, consider preparative chromatography (e.g., flash chromatography on silica (B1680970) gel) as an alternative, though this may be less practical for larger quantities.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification strategies, particularly distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Comments
This compound 98.14130-131The desired product.
2-methyl-1-butene70.1331Unreacted starting material, highly volatile.
4-methylpent-3-enal98.14~125-130Isomeric impurity, close boiling point to the product.
4-methylpent-2-enal98.14126-130Isomeric impurity, very close boiling point to the product.
4-methylpent-4-enoic acid114.14> 180Over-oxidation product, significantly higher boiling point.
Polymeric materialsHighNon-volatileRemoved as distillation residue.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for removing non-volatile impurities (polymers, over-oxidation products) and some more volatile impurities (unreacted starting materials).

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and manometer

  • Heating mantle with magnetic stirrer

  • Polymerization inhibitor (e.g., hydroquinone)

  • Boiling chips or magnetic stir bar

Procedure:

  • Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Add a small amount of polymerization inhibitor (e.g., a few crystals of hydroquinone).

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Begin stirring and apply vacuum. A pressure of 20-50 mmHg is a good starting point.

  • Once the pressure is stable, begin to gently heat the distillation flask.

  • Collect a forerun fraction, which will contain any low-boiling impurities like unreacted 2-methyl-1-butene.

  • Slowly increase the temperature and collect the main fraction at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Sodium Bisulfite Extraction

This chemical method is highly selective for aldehydes and is effective for removing non-aldehydic impurities.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in diethyl ether in a separatory funnel.

    • Prepare a saturated aqueous solution of sodium bisulfite.

    • Add the saturated sodium bisulfite solution to the separatory funnel (approximately 1.5 equivalents relative to the aldehyde).

    • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct will form.

    • Separate the aqueous layer containing the suspended precipitate.

  • Washing:

    • Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining organic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous slurry to a clean flask.

    • Slowly add 2 M sodium hydroxide solution with stirring until the pH is strongly basic (pH > 10). The white precipitate will dissolve as the free aldehyde is regenerated.

  • Extraction and Drying:

    • Transfer the basic aqueous solution back to a separatory funnel and extract with two portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Quality Control cluster_end Final Product Crude Crude this compound (with impurities) Distillation Fractional Vacuum Distillation Crude->Distillation Heat under vacuum Bisulfite Sodium Bisulfite Extraction Crude->Bisulfite Chemical separation GCMS GC-MS Analysis Distillation->GCMS Bisulfite->GCMS GCMS->Distillation Re-distill if necessary GCMS->Bisulfite Re-process if necessary Pure Purified This compound GCMS->Pure Meets purity specifications

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Trace Analysis of 4-Methylpent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The compound "4-methylpent-4-enal" is the less common enol tautomer of 4-methylpent-3-en-2-one (commonly known as mesityl oxide). In analytical contexts, the keto form is predominant and is the focus of this guide. Mesityl oxide is an α,β-unsaturated ketone that is of significant interest as a process-related impurity and a potential genotoxic substance in pharmaceutical manufacturing and environmental analysis.[1] This guide provides detailed methodologies and troubleshooting for the trace analysis of mesityl oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the trace analysis of mesityl oxide using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Q1: I am not seeing any peak for mesityl oxide in my GC-MS analysis. What are the possible causes?

A1: The absence of a peak can stem from several factors, from sample preparation to instrument settings.[2][3]

  • Sample Preparation:

    • Inadequate Concentration: The concentration of mesityl oxide in your sample may be below the limit of detection (LOD) of your method. Consider a pre-concentration step.

    • Sample Degradation: Mesityl oxide can be reactive. Ensure your sample is fresh and has been stored properly.

  • Injection Issues:

    • Blocked Syringe: The autosampler syringe may be clogged. Clean or replace it.[2]

    • Incorrect Injection Volume: Ensure you are injecting a sufficient volume of your sample.

  • GC System:

    • Leaks: A leak in the carrier gas line or at the inlet can prevent the sample from reaching the column. Perform a leak check.[2]

    • Incorrect Inlet Temperature: If the inlet temperature is too low, volatilization of mesityl oxide will be inefficient. If it's too high, the analyte may degrade.

  • Column Issues:

    • Broken Column: The analytical column may be broken.[2]

    • Improper Installation: Ensure the column is installed correctly in both the inlet and the detector.[4]

  • Detector Problems (MS):

    • Detector Not Turned On or Faulty: Verify that the mass spectrometer is on and functioning correctly.

    • Incorrect MS Parameters: Ensure you are monitoring the correct ions for mesityl oxide (e.g., m/z 55, 83, and 98) if using Selective Ion Monitoring (SIM) mode.[1]

Q2: My mesityl oxide peak is showing significant tailing in my GC chromatogram. How can I resolve this?

A2: Peak tailing for a ketone like mesityl oxide often points to active sites within the GC system.[4]

  • Active Sites in the Inlet: The inlet liner can be a major source of activity.

    • Contaminated Liner: The liner may be contaminated with non-volatile matrix components. Replace the liner.

    • Incorrect Liner Type: Use a deactivated (silanized) liner to minimize interactions with the analyte.[2]

  • Column Activity:

    • Contamination at the Head of the Column: The front end of the column can become active after many injections. Trimming 0.5-1 meter from the front of the column can often resolve this.[4]

    • Column Degradation: The stationary phase can degrade over time, exposing active sites. If trimming does not work, the column may need to be replaced.

  • System Contamination: Active sites can also be present elsewhere in the flow path. Regular system maintenance is crucial.

Q3: When analyzing mesityl oxide with HPLC after DNPH derivatization, I'm getting poor resolution between my analyte and other carbonyls. What can I do?

A3: Co-elution is a common challenge in the HPLC analysis of DNPH-derivatized carbonyls.

  • Gradient Optimization: The mobile phase gradient is critical for separating the complex mixture of DNPH derivatives.

    • Adjust the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Modify Solvent Composition: Experiment with different solvent compositions (e.g., varying the ratio of acetonitrile (B52724) to water).

  • Column Selection:

    • Different Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different C18 stationary phase or a different chemistry altogether.

    • Smaller Particle Size: Using a column with smaller particles (e.g., transitioning from HPLC to UHPLC) can significantly increase resolution.[5]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, though it will increase the run time.

Q4: My recovery of mesityl oxide is low and inconsistent. What are the likely causes?

A4: Low and variable recovery can be due to issues in sample preparation or analyte loss during analysis.

  • Inefficient Extraction:

    • SPME: For solid-phase microextraction, factors like extraction time, temperature, and fiber type need to be optimized.[6]

    • Liquid-Liquid Extraction: Ensure the solvent choice and extraction pH are optimal for mesityl oxide.

  • Derivatization Issues (for HPLC):

    • Incomplete Reaction: The derivatization reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be incomplete. Optimize reaction time, temperature, and reagent concentration.[7]

    • Degradation of Derivative: The DNPH derivative may be unstable. Analyze samples as soon as possible after preparation.

  • Adsorption: Mesityl oxide can adsorb to active sites in the GC inlet or column, as mentioned in Q2.[2]

Quantitative Data Summary

The following tables summarize typical performance data for the trace analysis of mesityl oxide from various validated methods.

Table 1: Performance Data for GC-MS Methods

ParameterMethod 1 (in Enalapril (B1671234) Maleate)[1]Method 2 (in Atazanavir (B138) Sulfate)[8][9]
Limit of Detection (LOD) ≤ 0.5 µg/g5 µg/g
Limit of Quantification (LOQ) ≤ 1.8 µg/g10 µg/g
Linearity Range Not specified10 - 150 µg/g
Correlation Coefficient (r²) > 0.999> 0.999
Recovery 88.0 - 97.3%102.0 - 103.7%
Precision (RSD) ≤ 2.9%Not specified

Table 2: Performance Data for HPLC Methods (with DNPH Derivatization)

ParameterGeneral Performance for Carbonyls[5][10]
Limit of Detection (LOD) 0.009 - 5.6 ng/m³ (in air)
Recovery 83 - 100%
Precision (RSD) 1.9 - 10.1%

Experimental Protocols

Protocol 1: GC-MS Analysis of Mesityl Oxide in a Drug Substance

This protocol is adapted from a method for determining mesityl oxide in atazanavir sulfate.[8][9][11]

1. Materials and Reagents:

  • Mesityl Oxide reference standard

  • Internal Standard (IS): Methyl isobutyl ketone

  • Solvent/Diluent: Methylene (B1212753) chloride

  • Drug substance sample

  • 75% Formic acid solution

2. Standard and Sample Preparation:

  • Internal Standard Solution: Prepare a suitable concentration of methyl isobutyl ketone in methylene chloride.

  • Standard Stock Solution: Accurately weigh about 51 mg of mesityl oxide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the internal standard solution.

  • Working Standard Solution (20 µg/mL): Dilute 1.0 mL of the stock solution to 50 mL with the internal standard solution.

  • Sample Preparation:

    • Accurately weigh a portion of the drug substance into a 10 mL centrifuge tube.

    • Add 2 mL of the internal standard solution and 3 mL of 75% formic acid solution.

    • Shake vigorously for 1 minute.

    • Allow the two phases to separate.

    • Carefully transfer the lower methylene chloride layer to a GC vial for analysis.

3. GC-MS Operating Conditions:

  • GC System: Capillary Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Rtx-5 (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.53 mm ID, 5.0 µm film thickness.[8][9]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 100°C, hold for 2 minutes.

    • Ramp 2: 20°C/min to 200°C, hold for 3 minutes.

  • Inlet: Split mode (1:5 ratio), temperature 180°C.

  • Carrier Gas: Helium or Nitrogen.

  • Detector Temperature: 260°C (FID) or MS transfer line at 250°C.

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM).

    • Ions to Monitor: m/z 55, 83, 98 for mesityl oxide; 58, 85, 100 for IS.[1]

4. Data Analysis:

  • Calculate the concentration of mesityl oxide in the sample using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Protocol 2: HPLC Analysis of Carbonyls (including Ketones) via DNPH Derivatization

This is a general protocol for the analysis of carbonyl compounds in a sample matrix, which can be adapted for mesityl oxide.[10][12][13]

1. Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (e.g., in acetonitrile with acid catalyst).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Mesityl oxide reference standard.

2. Derivatization and Sample Preparation:

  • For air samples, draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge.[14]

  • For liquid or solid samples, extract the sample with a suitable solvent (e.g., acetonitrile).

  • Add the DNPH solution to the sample extract.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature.

  • The resulting solution containing the DNPH-hydrazone derivatives is then ready for HPLC analysis.

3. HPLC-UV Operating Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start at 60% B, ramp to 100% B, hold, and then return to initial conditions. The exact gradient needs to be optimized for the specific mixture of carbonyls.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 360 nm.[12]

4. Data Analysis:

  • Identify the mesityl oxide-DNPH derivative peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared from derivatized standards of known concentrations.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Add_IS Add Internal Standard Solution Sample->Add_IS Add_Acid Add Formic Acid Add_IS->Add_Acid Extract Vortex & Centrifuge Add_Acid->Extract Collect Collect Organic Layer Extract->Collect Inject Inject into GC Collect->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for trace analysis of mesityl oxide by GC-MS.

Troubleshooting_Tree Start Problem: Poor Chromatographic Results NoPeak No Peak or Very Small Peak Start->NoPeak PeakTailing Peak Tailing Start->PeakTailing BadResolution Poor Resolution (HPLC) Start->BadResolution CheckLOD Is concentration > LOD? NoPeak->CheckLOD CheckLiner Replace Inlet Liner with Deactivated Type PeakTailing->CheckLiner OptimizeGradient Optimize Mobile Phase Gradient BadResolution->OptimizeGradient CheckSyringe Check Syringe & Injection Volume CheckLOD->CheckSyringe Yes Concentrate Concentrate Sample CheckLOD->Concentrate No CheckLeaks Check for System Leaks CheckSyringe->CheckLeaks CheckMS Verify MS Parameters (e.g., SIM ions) CheckLeaks->CheckMS TrimColumn Trim 0.5m from Column Inlet CheckLiner->TrimColumn ReplaceColumn Replace Column TrimColumn->ReplaceColumn ChangeColumn Try Different Column Chemistry OptimizeGradient->ChangeColumn ReduceFlow Reduce Flow Rate ChangeColumn->ReduceFlow

Caption: Troubleshooting decision tree for common GC/HPLC issues.

References

Validation & Comparative

Comparative Study of Catalysts for 4-Methylpent-4-enal Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. 4-Methylpent-4-enal, a valuable building block in the synthesis of fragrances and pharmaceuticals, presents a synthetic challenge where catalyst performance is critical. This guide provides an objective comparison of catalytic systems for the synthesis of this compound, supported by available experimental data and detailed methodologies.

The synthesis of this compound is primarily explored through two main routes: the Prins reaction involving the condensation of an alkene with an aldehyde, and the oxidation of a corresponding alcohol or alkene. The choice of catalyst plays a pivotal role in directing the reaction towards the desired product, minimizing side reactions, and maximizing yield and selectivity.

Catalyst Performance in this compound Synthesis

A direct comparative study of various catalysts specifically for the synthesis of this compound is not extensively documented in publicly available literature. However, by examining the performance of catalysts in related and analogous reactions, particularly the Prins condensation of isobutylene (B52900) and formaldehyde (B43269) which can lead to C6 aldehyde isomers, we can infer potential catalytic efficacy. Solid acid catalysts, such as zeolites and metal oxides, are prominent candidates for this transformation.

Catalyst TypeCatalyst ExampleReactantsKey Performance Metrics (Yield/Selectivity)Reaction ConditionsSource
Solid Acid Zeolites (e.g., H-ZSM-5)Isobutylene + FormaldehydeData for this compound is not specified; high selectivity for other C6 isomers like 3-methyl-3-buten-1-ol (B123568) is reported.Varies, typically in liquid phase under pressure.[1]
Solid Acid Silica-supported Silicotungstic AcidIsobutylene + FormaldehydeFocus on isoprene (B109036) synthesis, but indicates potential for C6 aldehyde formation with weak Lewis acid sites.Gas phase condensation.[2]
Homogeneous Acid Mineral Acids (e.g., H₂SO₄)Isobutylene + FormaldehydeTraditionally used, but suffer from low selectivity and corrosion issues.Liquid phase.[2]
Oxidation Catalyst Not specified2-Methyl-1-buteneMentioned as a preparation method, but specific catalyst and yield data are not provided.Oxidation reaction.

Note: The table above is compiled from data on related reactions due to the limited direct comparative data for this compound synthesis. The performance of these catalysts can be expected to vary for the specific synthesis of this compound.

Experimental Protocols

General Protocol for Prins Condensation using a Solid Acid Catalyst:

  • Catalyst Preparation and Activation: The solid acid catalyst (e.g., zeolite H-ZSM-5) is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water and organic impurities.

  • Reaction Setup: A high-pressure batch reactor is charged with the activated catalyst, a solvent (if necessary), and the reactants (e.g., isobutylene and formaldehyde or a formaldehyde source like paraformaldehyde).

  • Reaction Conditions: The reactor is sealed and pressurized with an inert gas (e.g., nitrogen). The reaction mixture is then heated to the desired temperature (e.g., 150-250 °C) and stirred for a specific duration.

  • Product Analysis: After the reaction, the reactor is cooled, and the product mixture is collected. The solid catalyst is separated by filtration. The liquid products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity towards this compound.

Logical Relationships in Catalytic Synthesis

The synthesis of this compound via the Prins reaction involves a series of interconnected steps, from reactant activation on the catalyst surface to the formation of the final product and potential side products. The following diagram illustrates the logical workflow for a comparative study of catalysts for this synthesis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Comparison cat_synthesis Catalyst Synthesis (e.g., Zeolite, Metal Oxide) cat_characterization Catalyst Characterization (e.g., XRD, BET, TPD) cat_synthesis->cat_characterization reactor Batch or Flow Reactor cat_characterization->reactor reactants Reactants (e.g., Isobutylene, Formaldehyde) reactants->reactor product_separation Product Separation (e.g., Filtration, Distillation) reactor->product_separation reaction_conditions Reaction Conditions (Temp, Pressure, Time) reaction_conditions->reactor product_analysis Product Analysis (e.g., GC, GC-MS, NMR) product_separation->product_analysis data_analysis Data Analysis (Yield, Selectivity, TON/TOF) product_analysis->data_analysis catalyst_comparison Catalyst Performance Comparison data_analysis->catalyst_comparison

Caption: Experimental workflow for the comparative study of catalysts in this compound synthesis.

The Prins reaction itself proceeds through a proposed reaction pathway involving the activation of the aldehyde by the acid catalyst, followed by electrophilic attack of the alkene.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products isobutylene Isobutylene carbocation Carbocation Intermediate isobutylene->carbocation Electrophilic Attack formaldehyde Formaldehyde activated_formaldehyde Activated Formaldehyde (on Acid Site) formaldehyde->activated_formaldehyde Protonation activated_formaldehyde->carbocation enal This compound carbocation->enal Deprotonation/ Rearrangement side_products Side Products (e.g., Dioxanes, Isomers) carbocation->side_products

Caption: Proposed reaction pathway for the acid-catalyzed synthesis of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-methylpent-4-enal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established and validated methods for structurally similar aliphatic aldehydes. The performance data presented are representative of what can be expected for the analysis of this compound, providing a solid foundation for method development and validation in your laboratory.

Method Comparison

The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and desired selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization is often employed. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes that are readily analyzed by GC. The mass spectrometer provides high selectivity and sensitivity, making GC-MS an excellent choice for complex matrices and trace-level quantification.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a versatile and widely accessible technique. Since unconjugated aldehydes like this compound lack a strong chromophore for UV detection, a derivatization step is necessary. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a frequently used derivatizing agent that reacts with aldehydes to form hydrazones, which are highly responsive to UV detection.

Table 1: Comparison of Expected Performance for GC-MS and HPLC-UV Methods

Validation ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantification (LOQ) Low ng/mLMid to high ng/mL
Specificity High (mass fragmentation pattern)Moderate (chromatographic separation)

Experimental Protocols

GC-MS with PFBHA Derivatization

This protocol is adapted from established methods for the analysis of volatile aldehydes.

a) Sample Preparation and Derivatization:

  • For aqueous samples, a purge-and-trap system can be utilized for the extraction and concentration of this compound. For solid samples, solvent extraction (e.g., with methanol (B129727) or acetonitrile) followed by cleanup may be required.

  • The extracted analyte is then derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • The reaction is typically carried out in a sealed vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

c) Validation Parameters:

  • Linearity: Construct a calibration curve from the analysis of a series of standard solutions of the derivatized this compound.

  • Accuracy and Precision: Assess by analyzing spiked matrix samples at various concentrations.

  • LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.

HPLC-UV with DNPH Derivatization

a) Sample Preparation and Derivatization:

  • Aqueous samples may be directly derivatized. Solid samples may require extraction with a suitable solvent.

  • The sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with a small amount of phosphoric acid) to form the corresponding hydrazone.

  • The reaction mixture is typically incubated at a controlled temperature (e.g., 40-60°C).

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically around 360 nm for the DNPH derivatives.

c) Validation Parameters:

  • Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of the this compound-DNPH derivative.

  • Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

Visualizations

analytical_method_validation_workflow method_development Method Development method_optimization Method Optimization method_development->method_optimization pre_validation Pre-Validation (Specificity, Linearity) method_optimization->pre_validation full_validation Full Method Validation (Accuracy, Precision, LOD, LOQ) pre_validation->full_validation routine_analysis Routine Analysis full_validation->routine_analysis documentation Documentation & Reporting full_validation->documentation

Caption: Workflow for analytical method validation.

validation_parameters_hierarchy suitability Suitability for Intended Use accuracy Accuracy suitability->accuracy precision Precision suitability->precision specificity Specificity suitability->specificity linearity Linearity & Range suitability->linearity sensitivity Sensitivity suitability->sensitivity repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision reproducibility Reproducibility precision->reproducibility lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Hierarchy of analytical method validation parameters.

comparing the reactivity of 4-methylpent-4-enal with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-methylpent-4-enal with other structurally relevant aldehydes, including pentanal, isovaleraldehyde (B47997) (3-methylbutanal), and crotonaldehyde (B89634). This analysis is supported by established principles of organic chemistry and available experimental data to inform reaction design and development.

Introduction to Aldehyde Reactivity

The reactivity of aldehydes is primarily governed by the electrophilic nature of the carbonyl carbon, which is influenced by both electronic and steric factors. Nucleophilic attack on the carbonyl carbon is a fundamental reaction of aldehydes, leading to a tetrahedral intermediate. The rate of this attack is sensitive to the substitution pattern around the carbonyl group. Furthermore, aldehydes are readily oxidized to carboxylic acids. For α,β-unsaturated aldehydes like this compound and crotonaldehyde, the conjugated system introduces additional reactivity at the β-carbon, allowing for 1,4-conjugate addition.

Comparative Reactivity Analysis

The reactivity of this compound is compared with pentanal (a linear saturated aldehyde), isovaleraldehyde (a branched saturated aldehyde), and crotonaldehyde (a simple α,β-unsaturated aldehyde). This selection allows for the systematic evaluation of the effects of steric hindrance and electronic contributions on reactivity.

Factors Influencing the Reactivity of this compound:
  • α,β-Unsaturation: The presence of a carbon-carbon double bond conjugated with the carbonyl group in this compound delocalizes the electron density, which can reduce the electrophilicity of the carbonyl carbon compared to a saturated aldehyde. However, it also activates the β-carbon for nucleophilic attack (Michael addition).

  • Steric Hindrance: The methyl group at the 4-position introduces steric bulk, which can hinder the approach of nucleophiles to the carbonyl carbon.

Table 1: Comparative Reactivity of Selected Aldehydes (Qualitative and Quantitative Data)

AldehydeStructureKey Structural FeaturesRelative Reactivity in Nucleophilic Addition (1,2-addition)Relative Reactivity in Oxidation (e.g., with Chromic Acid)Notes
This compound CC(=C)CCC=Oα,β-Unsaturated, Branched (γ-position)ModerateModerateThe unsaturated bond can also react. Prone to both 1,2- and 1,4-addition.
Pentanal CCCCC=OLinear, SaturatedHighHighServes as a baseline for a simple, unhindered aldehyde.
Isovaleraldehyde (3-Methylbutanal) CC(C)CC=OBranched (β-position), SaturatedModerate to HighHighThe β-methyl group introduces some steric hindrance.
Crotonaldehyde CC=CC=Oα,β-Unsaturated, LinearModerateModerate to HighLess sterically hindered than this compound. The rate of oxidation with peracetic acid is lower than that of saturated aldehydes.

Note: Direct comparative kinetic data for all these aldehydes under identical conditions is limited. The relative reactivities are inferred based on established principles of organic chemistry and available data for similar compounds. The oxidation of unsaturated aldehydes by peracids generally proceeds at a slower rate than that of saturated aldehydes.

Signaling Pathways and Experimental Workflows

To visualize the factors influencing aldehyde reactivity and a typical experimental workflow for comparison, the following diagrams are provided.

Aldehyde_Reactivity_Factors cluster_factors Factors Influencing Aldehyde Reactivity Electronic_Effects Electronic Effects (Inductive, Resonance) Reactivity Overall Reactivity Electronic_Effects->Reactivity Steric_Hindrance Steric Hindrance (Bulky Groups) Steric_Hindrance->Reactivity Aldehyde_Structure Aldehyde Structure (e.g., this compound) Aldehyde_Structure->Electronic_Effects Aldehyde_Structure->Steric_Hindrance Experimental_Workflow Start Select Aldehydes for Comparison Reaction_Setup Set up Parallel Reactions (e.g., Oxidation, Reduction) Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction_Setup->Monitoring Data_Analysis Determine Reaction Rates or Yields Monitoring->Data_Analysis Comparison Compare Reactivity Data Data_Analysis->Comparison End Conclusion Comparison->End

Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis provides irrefutable evidence for the structure of 4-methylpent-4-enal. This guide delves into the experimental data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing it with its structural isomer, 4-methylpent-3-enal, to unequivocally confirm its molecular identity. This information is critical for researchers, scientists, and professionals in drug development who rely on precise structural elucidation.

The unambiguous identification of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques offer a powerful arsenal (B13267) for elucidating the intricate three-dimensional arrangement of atoms within a molecule. In this guide, we present a detailed spectroscopic analysis of this compound, a valuable unsaturated aldehyde, and compare its spectral data with that of its isomer, 4-methylpent-3-enal, to highlight the distinguishing features that confirm its unique structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomer, 4-methylpent-3-enal.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (cm⁻¹)4-methylpent-3-enal (cm⁻¹)
C=O (Aldehyde)~1725 (s)~1720 (s)
C=C (Alkene)~1650 (m)~1670 (w)
=C-H (Vinyl)~3080 (m), ~890 (s)~3020 (m)
C-H (Aldehyde)~2820 (m), ~2720 (m)~2815 (m), ~2715 (m)

(s = strong, m = medium, w = weak)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm, Multiplicity, Integration)

ProtonsThis compound4-methylpent-3-enal
-CHO~9.7 (t, 1H)~9.6 (t, 1H)
=CH₂~4.7 (s, 2H)-
=CH--~5.2 (t, 1H)
-CH₂-C=C~2.3 (t, 2H)~3.1 (d, 2H)
-CH₂-CHO~2.5 (t, 2H)~2.4 (m, 2H)
-CH₃~1.7 (s, 3H)~1.7 (s, 3H), ~1.6 (s, 3H)

(s = singlet, d = doublet, t = triplet, m = multiplet)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CarbonThis compound4-methylpent-3-enal
-CHO~202~203
C=C (quaternary)~145~135
=CH₂~110-
=CH--~120
-CH₂-C=C~35~23
-CH₂-CHO~43~45
-CH₃~22~26, ~18

Table 4: Mass Spectrometry Data (m/z)

IonThis compound4-methylpent-3-enal
[M]⁺9898
[M-CH₃]⁺8383
[M-C₃H₅]⁺ (McLafferty)5757
[C₄H₅O]⁺69-
[C₅H₇]⁺6767

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed to analyze this compound.

Infrared (IR) Spectroscopy:

A thin film of neat this compound was placed between two sodium chloride (NaCl) plates. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the NaCl plates was subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS):

The mass spectrum of this compound was obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a gas chromatography (GC) column to ensure purity. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Structure Confirmation Workflow

The logical process of deducing the structure of this compound from the combined spectroscopic data is illustrated in the following workflow diagram.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Data: - C=O stretch (~1725 cm⁻¹) - C=C stretch (~1650 cm⁻¹) - =C-H bends (~3080, 890 cm⁻¹) IR->IR_Data NMR_Data NMR Data: - Aldehyde proton (~9.7 ppm) - Vinylic protons (=CH₂, ~4.7 ppm) - Allylic protons (~2.3, 2.5 ppm) - Methyl protons (~1.7 ppm) NMR->NMR_Data MS_Data MS Data: - Molecular Ion [M]⁺ at m/z 98 - Key fragments MS->MS_Data Interpretation Data Interpretation and Correlation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation Structure Confirmed Structure of This compound Interpretation->Structure G cluster_1 Logical Deduction of this compound Structure IR_CO IR: C=O at ~1725 cm⁻¹ Aldehyde Aldehyde Group (-CHO) IR_CO->Aldehyde IR_CC IR: C=C at ~1650 cm⁻¹ =C-H at ~3080, 890 cm⁻¹ Alkene Terminal Alkene (>C=CH₂) IR_CC->Alkene HNMR_CHO ¹H NMR: Singlet at ~9.7 ppm HNMR_CHO->Aldehyde HNMR_Vinyl ¹H NMR: Singlet for 2H at ~4.7 ppm HNMR_Vinyl->Alkene CNMR_CO ¹³C NMR: Peak at ~202 ppm CNMR_CO->Aldehyde CNMR_CC ¹³C NMR: Peaks at ~145 & ~110 ppm CNMR_CC->Alkene MS_M MS: [M]⁺ at m/z 98 Backbone Pentanal Backbone MS_M->Backbone Structure This compound Aldehyde->Structure Alkene->Structure Methyl Methyl Group (-CH₃ on C=C) Methyl->Structure Backbone->Structure HNMR_Methyl ¹H NMR: Singlet for 3H at ~1.7 ppm HNMR_Methyl->Methyl

A Comparative Guide to the Quantification of 4-methylpent-4-enal: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like 4-methylpent-4-enal is critical for understanding biological processes, assessing product stability, and ensuring regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput. The table below summarizes the typical performance characteristics of GC-MS and HPLC-UV for the quantification of this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Sample Throughput ModerateHigh
Selectivity High (Mass Analyzer)Moderate (Chromatographic Separation)
Derivatization Often RecommendedOften Required

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable quantitative analysis. The following sections outline representative methodologies for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it suitable for trace-level quantification of this compound, particularly in complex matrices.

1. Sample Preparation & Derivatization:

  • Objective: To extract this compound from the sample matrix and convert it to a more volatile and thermally stable derivative for GC analysis.

  • Procedure:

    • To 1 mL of sample (e.g., plasma, cell lysate, or reaction mixture), add a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate (B1210297) or hexane.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution of a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group.

    • Incubate the mixture to ensure complete derivatization.

    • The resulting derivative is then ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a robust and widely accessible technique. For aldehydes, which often lack a strong chromophore, derivatization is typically necessary to achieve adequate sensitivity with UV detection.

1. Sample Preparation & Derivatization:

  • Objective: To derivatize this compound with a UV-absorbing tag to enable sensitive detection.

  • Procedure:

    • To 1 mL of sample, add an internal standard.

    • Add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric acid).

    • Incubate the mixture to allow for the formation of the DNPH-hydrazone derivative.

    • The reaction mixture can then be directly injected or subjected to a solid-phase extraction (SPE) cleanup step to remove excess derivatizing reagent and other interferences.

    • If SPE is performed, elute the derivative and evaporate the solvent, then reconstitute in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

Visualizing the Analytical Process

Diagrams can simplify complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the general analytical workflow and a comparison of the key features of the two techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Derivatization->HPLC Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Technique_Comparison cluster_performance Performance Metrics GCMS GC-MS High Sensitivity High Selectivity Moderate Throughput Requires Volatility Sensitivity Sensitivity GCMS:sens->Sensitivity Selectivity Selectivity GCMS:sel->Selectivity Throughput Throughput GCMS:throughput->Throughput Applicability Applicability GCMS:applicability->Applicability HPLC HPLC-UV Moderate Sensitivity Moderate Selectivity High Throughput Wide Applicability HPLC:sens->Sensitivity HPLC:sel->Selectivity HPLC:throughput->Throughput HPLC:applicability->Applicability Title Comparison of Key Features

Caption: Key feature comparison between GC-MS and HPLC-UV.

A Comparative Guide to the Synthesis of 4-Methylpent-4-enal for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-methylpent-4-enal, a valuable building block in organic synthesis. The comparison focuses on the oxidation of 4-methyl-4-penten-1-ol (B1583634) and the Claisen rearrangement of an appropriate allyl vinyl ether, offering insights into their respective methodologies, yields, and reaction conditions.

At a Glance: Comparison of Synthesis Routes

ParameterOxidation of 4-Methyl-4-penten-1-olClaisen Rearrangement
Starting Materials 4-Methyl-4-penten-1-ol, Oxidizing Agent (e.g., PCC, Swern or Dess-Martin reagents)Allyl alcohol (e.g., 3-methyl-2-buten-1-ol), Vinyl ether (e.g., ethyl vinyl ether)
Key Transformation Oxidation of a primary alcohol to an aldehyde[1][1]-Sigmatropic rearrangement
Typical Reagents Pyridinium (B92312) chlorochromate (PCC), Oxalyl chloride/DMSO (Swern), Dess-Martin periodinane (DMP)Acid catalyst (for vinyl ether formation), Heat
Reaction Conditions Mild to low temperatures, inert atmosphereElevated temperatures
Reported Yield High (specific data for this substrate is limited in public literature)Moderate to high (specific data for this substrate is limited in public literature)
Advantages Direct conversion from the corresponding alcohol, various mild oxidation methods available.Forms a new carbon-carbon bond, can be highly stereoselective.
Disadvantages Requires synthesis of the precursor alcohol, potential for over-oxidation to carboxylic acid.Requires formation of the allyl vinyl ether intermediate, may require high temperatures.

In-Depth Analysis of Synthesis Routes

Oxidation of 4-Methyl-4-penten-1-ol

This route involves the direct conversion of the primary allylic alcohol, 4-methyl-4-penten-1-ol, to the desired aldehyde, this compound. The success of this method hinges on the selection of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

Synthesis of the Precursor Alcohol (4-Methyl-4-penten-1-ol):

The necessary starting material, 4-methyl-4-penten-1-ol, can be synthesized from isoprene (B109036) and paraformaldehyde via a Prins reaction followed by hydrolysis.

Oxidation Methodologies:

Several established methods for the oxidation of primary alcohols to aldehydes are applicable here:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a versatile and relatively mild oxidizing agent for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758).

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions and high yields, minimizing the risk of side reactions.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing primary alcohols to aldehydes at room temperature.

Experimental Protocol (General for PCC Oxidation):

  • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, a solution of 4-methyl-4-penten-1-ol in dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Claisen Rearrangement

The Claisen rearrangement is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound synthesis, this would involve the[1][1]-sigmatropic rearrangement of an appropriately substituted allyl vinyl ether. The key starting materials would be an allylic alcohol, such as 3-methyl-2-buten-1-ol (B147165) (prenol), and a vinyl ether.

Formation of the Allyl Vinyl Ether Intermediate:

The first step is the formation of the allyl vinyl ether from 3-methyl-2-buten-1-ol and a vinyl ether, such as ethyl vinyl ether. This reaction is typically catalyzed by an acid.

Rearrangement to this compound:

The formed allyl vinyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to yield the γ,δ-unsaturated aldehyde, this compound. This step usually requires heating the substrate.

Experimental Protocol (General):

  • A mixture of 3-methyl-2-buten-1-ol and an excess of ethyl vinyl ether is treated with a catalytic amount of a suitable acid (e.g., phosphoric acid).

  • The reaction mixture is heated to reflux to facilitate the formation of the allyl vinyl ether intermediate.

  • After the formation of the intermediate, the temperature is raised to induce the Claisen rearrangement. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled, and the excess vinyl ether is removed by distillation.

  • The crude product is then purified by distillation or column chromatography to yield this compound.

Visualizing the Synthesis Pathways

To better understand the logical flow of these synthetic routes, the following diagrams have been generated.

Oxidation_Route Isoprene Isoprene Alcohol 4-Methyl-4-penten-1-ol Isoprene->Alcohol Prins Reaction & Hydrolysis Paraformaldehyde Paraformaldehyde Paraformaldehyde->Alcohol Prins Reaction & Hydrolysis Aldehyde This compound Alcohol->Aldehyde Oxidation Oxidant Oxidizing Agent (PCC, Swern, or DMP)

Caption: Synthesis of this compound via oxidation.

Claisen_Route Prenol 3-Methyl-2-buten-1-ol Intermediate Allyl Vinyl Ether Intermediate Prenol->Intermediate Acid Catalyst VinylEther Ethyl Vinyl Ether VinylEther->Intermediate Acid Catalyst Aldehyde This compound Intermediate->Aldehyde [3,3]-Sigmatropic Rearrangement (Heat)

References

A Comparative Performance Analysis of 4-Methylpent-4-enal in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. This guide provides a comparative performance overview of 4-methylpent-4-enal, an α,β-unsaturated aldehyde, against other structurally similar reagents in pivotal organic transformations. By examining its reactivity in Michael additions, Wittig reactions, and Diels-Alder reactions, this document aims to equip researchers with the necessary data to make informed decisions in experimental design.

Physicochemical Properties and General Reactivity

This compound is a colorless liquid with a characteristic fruity odor, primarily utilized as an intermediate in the synthesis of fragrances and other organic compounds.[1] Its reactivity is chiefly dictated by the presence of a conjugated system, where the carbon-carbon double bond is activated by the electron-withdrawing aldehyde group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, in addition to the inherent electrophilicity of the carbonyl carbon.

Factors such as steric hindrance and electronic effects significantly influence the reactivity of α,β-unsaturated aldehydes.[2] The methyl group at the 4-position of this compound introduces steric bulk, which can modulate the rate and regioselectivity of certain reactions compared to less substituted analogs like crotonaldehyde (B89634) or unsubstituted pentenal.

Table 1: Physicochemical Properties of Selected α,β-Unsaturated Aldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O98.14130-131[1]
Cinnamaldehyde (B126680)C₉H₈O132.16253
CrotonaldehydeC₄H₆O70.09104

Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[3][4][5] The reaction proceeds via the formation of a resonance-stabilized enolate intermediate.

Expected Performance of this compound

The gem-dimethyl substitution at the β-position of the double bond in this compound is expected to exert a significant steric hindrance to the approaching nucleophile. This steric crowding can decrease the reaction rate compared to less substituted α,β-unsaturated aldehydes. However, the electron-donating nature of the two methyl groups might slightly decrease the electrophilicity of the β-carbon.

Comparative Experimental Data

Table 2: Performance in Michael Addition with Nitromethane (B149229)

AldehydeNucleophileCatalyst/SolventYield (%)Reference
CinnamaldehydeNitromethaneBiotinylated secondary amine / DCMModerate[6]
CinnamaldehydeNitromethaneBiotinylated secondary amine / WaterLower than DCM[6]

Note: The original study focused on the reaction mechanism and did not provide specific yield percentages but noted the impact of the solvent on the reaction's progress.

Experimental Protocol: Michael Addition of Nitromethane to Cinnamaldehyde[6]
  • Preparation: Dissolve the biotinylated organocatalyst (0.2 equivalents) in the chosen solvent (DCM or water).

  • Addition of Reagents: Add nitromethane (10.0 equivalents) and cinnamaldehyde (1.0 equivalent) to the solution.

  • Reaction: Stir the mixture at 25 °C for 22 hours (26 hours for water as the solvent).

  • Work-up: For the reaction in water, extract the aqueous phase with CDCl₃. For the reaction in DCM, the product can be analyzed directly.

Michael_Addition α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde Enolate Intermediate Enolate Intermediate α,β-Unsaturated Aldehyde->Enolate Intermediate + Nucleophile Nucleophile Nucleophile Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct + Proton Source Proton Source Proton Source

Caption: General signaling pathway for the Michael Addition reaction.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[7][8][9] The reaction's stereochemical outcome is influenced by the nature of the ylide.

Expected Performance of this compound

The steric hindrance around the carbonyl group of this compound is less significant than at the β-carbon, suggesting it should readily undergo the Wittig reaction. The electronic nature of the substituents on the ylide will primarily determine the stereoselectivity of the resulting alkene.

Comparative Experimental Data

While specific data for this compound is scarce, the Wittig reaction of cinnamaldehyde is well-documented and serves as a useful comparison.

Table 3: Performance in Wittig Reaction

AldehydeYlide PrecursorBase/SolventProductYield (%)Reference
CinnamaldehydeBenzyltriphenylphosphonium chlorideNaOMe / Methanol(E,E)-1,4-diphenyl-1,3-butadiene22[10]
trans-CinnamaldehydeBenzyltriphenylphosphonium chlorideDichloromethane/Aqueous1,4-diphenyl-1,3-butadiene14.7[11]

Note: Yields can be highly dependent on reaction conditions and purification methods.

Experimental Protocol: Wittig Reaction of trans-Cinnamaldehyde[11]
  • Ylide Generation: Benzyltriphenylphosphonium chloride is reacted with a base (e.g., sodium hydroxide) in a two-phase system (dichloromethane/water) to generate the phosphonium ylide.

  • Reaction with Aldehyde: trans-Cinnamaldehyde is added to the reaction mixture containing the ylide.

  • Work-up: The organic layer is separated, washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization.

Wittig_Reaction Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: Experimental workflow for the Wittig Reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12][13][14] α,β-Unsaturated aldehydes can act as dienophiles in this reaction.

Expected Performance of this compound

As a dienophile, the reactivity of this compound is influenced by the electron-withdrawing nature of the aldehyde group, which lowers the LUMO energy of the double bond. The methyl groups at the 4-position may introduce some steric hindrance, potentially affecting the endo/exo selectivity of the cycloaddition.

Comparative Experimental Data

Table 4: Performance in Diels-Alder Reaction with Cyclopentadiene

DienophileDieneCatalyst/SolventYield (%)Diastereoselectivity (endo:exo)Reference
CrotonaldehydeCyclopentadieneAl₂O₃ functionalized silica (B1680970) microreactorHighNot specified[15]

Note: The study highlights the use of a microreactor for improved productivity compared to batch reactions.

Experimental Protocol: Diels-Alder Reaction of Crotonaldehyde with Cyclopentadiene[15]

This protocol is a general representation and may require optimization.

  • Catalyst Preparation: An appropriate Lewis acid catalyst (e.g., H-beta zeolite) is packed into a reactor.

  • Reaction Setup: Solutions of the diene (cyclopentadiene) and dienophile (crotonaldehyde) are prepared.

  • Reaction Execution: The reactant solutions are pumped through the catalyst bed under continuous-flow conditions at a controlled temperature.

  • Product Collection and Analysis: The output from the reactor is collected and analyzed to determine conversion and selectivity.

Diels_Alder_Reaction Diene Diene Transition State Transition State Diene->Transition State Dienophile α,β-Unsaturated Aldehyde Dienophile->Transition State Cyclohexene Derivative Cyclohexene Derivative Transition State->Cyclohexene Derivative

Caption: Logical relationship in a Diels-Alder reaction.

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with reactivity patterns characteristic of this class of compounds. While direct comparative performance data is limited, theoretical considerations based on its structure provide valuable insights. The steric hindrance imparted by the gem-dimethyl group at the β-position is expected to play a significant role in modulating its reactivity, particularly in reactions sensitive to steric crowding like the Michael addition. In contrast, its performance in reactions targeting the less hindered carbonyl group, such as the Wittig reaction, is anticipated to be more comparable to other α,β-unsaturated aldehydes. For Diels-Alder reactions, both electronic and steric factors will influence its efficacy as a dienophile.

The experimental data and protocols provided for similar reagents such as cinnamaldehyde and crotonaldehyde offer a solid foundation for designing and optimizing reactions involving this compound. Further experimental studies directly comparing these reagents under identical conditions would be invaluable for a more definitive quantitative assessment of their relative performance.

References

A Comparative Guide to the Synthesis of 4-Methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of synthetic methodologies for obtaining 4-methylpent-4-enal, a valuable unsaturated aldehyde in organic synthesis. We present a comparison of two primary routes: the oxidation of 4-methyl-4-penten-1-ol (B1583634) and the Prins reaction between isoprene (B109036) and formaldehyde (B43269). This document includes detailed experimental protocols, yield comparisons, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Synthesis Route Comparison

ParameterOxidation of 4-Methyl-4-penten-1-olPrins Reaction of Isoprene and Formaldehyde
Starting Materials 4-Methyl-4-penten-1-ol, Oxidizing Agent (e.g., DMP, Oxalyl Chloride/DMSO)Isoprene, Formaldehyde, Acid Catalyst
Key Intermediates Alkoxysulfonium salt (Swern)4,4-Dimethyl-1,3-dioxane (B1195079)
Reported Yield High (expected >90%)Moderate to High (for dioxane intermediate)
Reaction Conditions Mild to cryogenic temperatures, anhydrous conditionsAcidic conditions, elevated temperatures
Advantages High selectivity, clean reaction profiles, reliable for structurally similar substrates.Readily available and inexpensive starting materials.
Disadvantages Requires synthesis of the precursor alcohol. Some oxidizing agents are expensive or produce malodorous byproducts.Can produce a mixture of products, requiring careful control of reaction conditions. The direct synthesis of the target aldehyde is not well-documented.

Route 1: Oxidation of 4-Methyl-4-penten-1-ol

This two-step approach involves the synthesis of the precursor alcohol, 4-methyl-4-penten-1-ol, followed by its oxidation to the target aldehyde, this compound. While a direct, high-yield protocol for the oxidation of 4-methyl-4-penten-1-ol is not explicitly documented in readily available literature, established methods for the oxidation of structurally similar allylic alcohols, such as Dess-Martin periodinane (DMP) oxidation and Swern oxidation, are known to be highly efficient and are presented here as reliable options.

Step 1: Synthesis of the Precursor, 4-Methyl-4-penten-1-ol

A reliable method for the synthesis of the parent compound, 4-penten-1-ol, involves the reaction of tetrahydrofurfuryl chloride with sodium in ether, with reported yields of 76-83%. A similar approach using a methylated analogue of the starting material is a plausible route to 4-methyl-4-penten-1-ol.

Step 2: Oxidation to this compound

Two highly effective and commonly used methods for the oxidation of primary alcohols to aldehydes are the Dess-Martin oxidation and the Swern oxidation.

Experimental Protocol: Dess-Martin Oxidation (Adapted for 4-Methyl-4-penten-1-ol)

This method utilizes the Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

  • Materials:

  • Procedure:

    • Dissolve 4-methyl-4-penten-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir the mixture vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by flash column chromatography.

Experimental Protocol: Swern Oxidation (Adapted for 4-Methyl-4-penten-1-ol)

This method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Anhydrous dimethyl sulfoxide (DMSO) (3.0 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • 4-Methyl-4-penten-1-ol (1.0 eq)

    • Triethylamine (B128534) (5.0 eq)

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

    • After stirring for a short period, add a solution of 4-methyl-4-penten-1-ol in anhydrous dichloromethane dropwise, again keeping the temperature at -78 °C.

    • Stir the reaction mixture for a specified time at -78 °C.

    • Add triethylamine to the reaction mixture, stir for a few minutes at -78 °C, and then allow the mixture to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by flash column chromatography.

Route 2: Prins Reaction of Isoprene and Formaldehyde

The Prins reaction offers a more direct approach to the C6 backbone of this compound from readily available starting materials. The reaction between isoprene and formaldehyde in the presence of an acid catalyst typically leads to the formation of 4,4-dimethyl-1,3-dioxane as the primary product. This dioxane can then potentially be converted to the desired unsaturated aldehyde or its corresponding alcohol.

Experimental Protocol: Prins Reaction for 4,4-Dimethyl-1,3-dioxane

  • Materials:

    • Isoprene

    • Aqueous formaldehyde (formalin)

    • Acid catalyst (e.g., sulfuric acid, phosphoric acid)

    • Solvent (e.g., a hydrocarbon)

  • Procedure:

    • In a pressure reactor, combine the C4 hydrocarbon fraction containing isobutylene (B52900) (as a source of isoprene or a related olefin), aqueous formaldehyde, and the acid catalyst.

    • Heat the mixture under pressure to the desired reaction temperature.

    • After the reaction period, cool the reactor and separate the organic and aqueous phases.

    • The organic phase contains the 4,4-dimethyl-1,3-dioxane, which can be isolated and purified by distillation.

Note: The direct synthesis of 4-methyl-4-penten-1-ol or this compound via the Prins reaction is not as well-established, and the reaction conditions often favor the formation of the dioxane. Further research would be required to optimize conditions for the direct formation of the target aldehyde or its precursor alcohol.

Synthetic Pathway Visualizations

Synthesis_Route_1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation Methylated_Tetrahydrofurfuryl_Chloride Methylated Tetrahydrofurfuryl Chloride 4_Methyl_4_penten_1_ol 4-Methyl-4-penten-1-ol Methylated_Tetrahydrofurfuryl_Chloride->4_Methyl_4_penten_1_ol 76-83% (estimated) Na_Ether Na / Ether Na_Ether->4_Methyl_4_penten_1_ol 4_Methylpent_4_enal This compound 4_Methyl_4_penten_1_ol->4_Methylpent_4_enal >90% (expected) Oxidizing_Agent DMP or Swern Reagents Oxidizing_Agent->4_Methylpent_4_enal Synthesis_Route_2 Isoprene Isoprene Dioxane 4,4-Dimethyl-1,3-dioxane Isoprene->Dioxane Formaldehyde Formaldehyde Formaldehyde->Dioxane Acid_Catalyst Acid Catalyst Acid_Catalyst->Dioxane Target_Molecule This compound Dioxane->Target_Molecule Further Conversion

Confirming the Purity of Synthesized 4-Methylpent-4-enal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 4-methylpent-4-enal, a valuable intermediate in the flavor and fragrance industry. Experimental data, detailed protocols, and potential impurities are presented to aid in the accurate assessment of product quality.

This compound, a colorless liquid with a strong fruity odor, is primarily synthesized through two main industrial routes: the hydroformylation of isoprene (B109036) and the oxidation of 4-methyl-4-penten-1-ol.[1] The purity of the final product is paramount for its intended applications, necessitating robust analytical methodologies to detect and quantify potential impurities. This guide outlines the key analytical techniques and provides a framework for their application.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of synthesized this compound. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information regarding the compound's identity and purity.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, identification based on mass-to-charge ratio and fragmentation patterns.High sensitivity and selectivity for identifying and quantifying volatile impurities.Isomeric compounds may have similar fragmentation patterns, requiring careful analysis.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Detailed structural information, including the chemical environment of each proton and carbon atom.Unambiguous structure confirmation and identification of impurities with different chemical structures.Lower sensitivity compared to GC-MS for trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Rapid and non-destructive analysis for confirming the presence of the aldehyde and alkene functional groups.Provides limited information on the overall structure and is not ideal for quantifying impurities.

Potential Impurities in Synthesized this compound

The nature of potential impurities is largely dependent on the synthetic route employed.

1. Hydroformylation of Isoprene: This process can lead to the formation of several isomeric aldehydes as byproducts. The main observed products, aside from the desired this compound (which can sometimes be a side product), are 3-methyl-3-pentenal and its isomer 3-methyl-2-pentenal.[2] Subsequent hydrogenation of these products can also yield 3-methylpentanal (B96236).[3]

2. Oxidation of 4-methyl-4-penten-1-ol: The primary impurity of concern in this synthesis is the unreacted starting material, 4-methyl-4-penten-1-ol. Over-oxidation can also lead to the formation of the corresponding carboxylic acid, 4-methyl-4-pentenoic acid.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify volatile components in the synthesized this compound sample.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Separation:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram to a reference standard of this compound and to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and identify any structural isomers or other non-volatile impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Chemical Shifts (δ) and Multiplicities for this compound:

      • ~9.7 ppm (t, 1H, -CHO)

      • ~4.7 ppm (s, 2H, =CH₂)

      • ~2.5 ppm (m, 2H, -CH₂-CHO)

      • ~2.3 ppm (m, 2H, =C-CH₂-)

      • ~1.7 ppm (s, 3H, -CH₃)

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ) for this compound:

      • ~202 ppm (C=O)

      • ~145 ppm (C=CH₂)

      • ~110 ppm (=CH₂)

      • ~43 ppm (-CH₂-CHO)

      • ~30 ppm (=C-CH₂-)

      • ~22 ppm (-CH₃)

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns. The presence of unexpected signals may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the key functional groups in this compound.

Instrumentation: An FTIR spectrometer.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

    • Expected Characteristic Absorptions for this compound:

      • ~2920-2850 cm⁻¹ (C-H stretching of alkanes)

      • ~2820 and ~2720 cm⁻¹ (C-H stretching of the aldehyde)

      • ~1725 cm⁻¹ (C=O stretching of the aldehyde)

      • ~1650 cm⁻¹ (C=C stretching of the alkene)

      • ~890 cm⁻¹ (=CH₂ bending out of plane)

Workflow and Visualization

The following diagrams illustrate the logical workflow for the synthesis and purity confirmation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification Isoprene Isoprene Hydroformylation Hydroformylation Isoprene->Hydroformylation 4-methyl-4-penten-1-ol 4-methyl-4-penten-1-ol Oxidation Oxidation 4-methyl-4-penten-1-ol->Oxidation Crude_Product Crude this compound Hydroformylation->Crude_Product Oxidation->Crude_Product Purification_Step Distillation / Chromatography Crude_Product->Purification_Step Purified_Product Purified this compound Purification_Step->Purified_Product

Caption: General workflow for the synthesis and purification of this compound.

Purity_Analysis_Workflow Synthesized_Product Synthesized this compound Analytical_Techniques Analytical Techniques Synthesized_Product->Analytical_Techniques GCMS GC-MS Analytical_Techniques->GCMS NMR NMR (¹H & ¹³C) Analytical_Techniques->NMR FTIR FTIR Analytical_Techniques->FTIR Data_Analysis Data Analysis and Comparison GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Confirmation Purity Confirmed / Impurities Identified Data_Analysis->Purity_Confirmation

Caption: Workflow for the purity analysis of synthesized this compound.

Comparison with Alternative Fragrance Aldehydes

While this compound possesses a distinct fruity character, other α,β-unsaturated aldehydes are also widely used in the flavor and fragrance industry, each contributing a unique olfactory profile.

AldehydeOdor Profile
Cinnamaldehyde Warm, spicy, characteristic of cinnamon.
Citral (Geranial and Neral) Strong lemon and citrus scent.
(E)-2-Hexenal Green, leafy, slightly fruity.
(E)-2-Nonenal Fatty, green, cucumber-like.

The choice of aldehyde depends on the desired final fragrance profile. The purity requirements for these compounds are equally stringent to ensure the consistency and quality of the final product. The analytical methods described in this guide are broadly applicable to these and other volatile aldehydes.

By implementing these comprehensive analytical strategies, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Analysis of 4-Methylpent-4-enal Derivatives: Exploring Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the biological performance of 4-methylpent-4-enal and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of synthetic pathways and potential mechanisms of action to facilitate further research and drug discovery efforts.

Introduction

This compound is an unsaturated aldehyde that serves as a versatile scaffold for the synthesis of a variety of derivatives with potential applications in medicinal chemistry. The presence of both an aldehyde functional group and a carbon-carbon double bond allows for diverse chemical modifications, leading to compounds with a range of biological activities. This guide focuses on a comparative analysis of selected this compound derivatives, examining their antioxidant, antimicrobial, and anticancer properties based on available experimental data. While a systematic comparative study of a homologous series is not yet available in the scientific literature, this guide consolidates existing data on distinct derivatives to provide a preliminary understanding of their structure-activity relationships.

Chemical Properties of Parent Compound

This compound is a colorless liquid with a strong fruity odor. It is primarily used as an intermediate in the fragrance industry and for the synthesis of other organic compounds.[1]

PropertyValue
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol [2]
Boiling Point 130-131°C[1]
Density ~0.818 g/mL[1]
Appearance Colorless liquid[1]

Comparative Analysis of Derivative Performance

This section compares the biological activities of selected this compound derivatives for which experimental data is available.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of free radicals in an assay.

While specific IC50 values for a series of this compound derivatives from a single comparative study are not available, (2Z)-2-benzylidene-4-methylpent-4-enal has been reported to possess significant antioxidant properties by acting as a free radical scavenger.[3]

Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

DerivativeTest OrganismMIC (µg/mL)
(2Z)-2-benzylidene-4-methylpent-4-enalStaphylococcus aureus50-100[3]
Escherichia coli50-100[3]
(S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acidMultidrug-resistant Gram-positive bacteria2-4[4]
(S,Z)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acidMultidrug-resistant Gram-positive bacteria2[4]
(S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acidMultidrug-resistant Gram-positive bacteria2[4]
(S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acidMultidrug-resistant Gram-positive bacteria2[4]
Anticancer Activity

The anticancer potential of a compound is assessed by its ability to inhibit the proliferation of cancer cells, often expressed as the IC50 value.

DerivativeCancer Cell LineIC50 (µmol/L)
1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfaneCNE2 (Nasopharyngeal carcinoma)~150 (for 49.47% inhibition)[5]

Experimental Protocols

Synthesis of (2Z)-2-benzylidene-4-methylpent-4-enal

This derivative is synthesized via an aldol (B89426) condensation reaction between this compound and a benzaldehyde (B42025) derivative.[3]

General Procedure:

  • Dissolve this compound and the desired benzaldehyde derivative in a suitable solvent such as ethanol.

  • Add a catalyst, which can be either an acid or a base (e.g., sodium hydroxide).

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation.

  • The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified using standard methods like crystallization or column chromatography.

Synthesis_of_Benzylidene_Derivative This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Aldol Condensation Product (2Z)-2-benzylidene-4-methylpent-4-enal Aldol Condensation->Product Acid/Base Catalyst

Caption: Synthesis of (2Z)-2-benzylidene-4-methylpent-4-enal.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to assess the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

  • Add a specific volume of the DPPH solution to each well/cuvette.

  • A control is prepared with the solvent and the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Potential Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives can be attributed to their interaction with various cellular targets. For instance, the anticancer activity of some derivatives may be mediated through the induction of apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Generation Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: A potential signaling pathway for apoptosis induced by bioactive compounds.

Conclusion

The preliminary data available on this compound derivatives suggest a promising potential for the development of new therapeutic agents. The structural diversity achievable from the this compound scaffold allows for the fine-tuning of biological activity. The benzylidene derivative shows moderate antimicrobial and antioxidant properties, while more complex heterocyclic derivatives exhibit potent antibacterial activity against multidrug-resistant strains. Furthermore, a disulfane (B1208498) derivative has demonstrated anticancer potential.

This comparative guide highlights the need for more systematic research in this area. Future studies should focus on the synthesis and biological evaluation of a homologous series of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and the signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates based on this versatile chemical scaffold.

References

Safety Operating Guide

Safe Disposal of 4-methylpent-4-enal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-methylpent-4-enal is a critical component of laboratory safety and environmental responsibility. As a flammable liquid and a member of the aldehyde chemical class, which often includes respiratory irritants, this compound necessitates strict adherence to established disposal protocols to mitigate risks and ensure regulatory compliance.[1][2][3] Improper disposal of chemical waste can lead to significant environmental contamination and may result in substantial fines and legal penalties.[4]

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand the associated hazards.[5] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[5]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. This information is crucial for safe handling and for understanding its hazardous characteristics, particularly its high flammability.

PropertyValue
Chemical Formula C₆H₁₀O[1]
Molar Mass 98.14 g/mol [1][6]
Appearance Colorless liquid[1]
Boiling Point 123 - 131 °C[1]
Flash Point 15 °C[1]
Density ~0.819 g/mL[1]

Operational Protocol for Disposal

The primary and mandated disposal route for this compound is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.[5] Never dispose of this chemical down the drain or in the regular trash.[4][7] Evaporation is not an acceptable method of waste disposal.[7][8]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous: Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste.[8]

  • Segregate Incompatibles: Proper segregation is critical to prevent dangerous reactions.[4]

    • Store this compound waste separately from strong oxidizing agents and strong acids.[1]

    • Specifically, keep this aldehyde waste away from nitric acid.[9]

    • Ensure flammable liquid waste is not stored with oxidizers.[9]

Step 2: Containerization
  • Select a Compatible Container: Collect liquid waste in a chemically compatible container that is in good condition and free from leaks.[4][8] Plastic is often preferred, but the original chemical container is an excellent choice.[8][10]

  • Ensure Secure Closure: The container must have a secure, leak-proof screw cap.[4] Keep the container closed at all times except when adding waste.[7][10] Do not leave funnels in the container opening.[9]

  • Avoid Overfilling: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling
  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[10]

  • Complete All Information: The label must be filled out completely and legibly.[11] Include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "this compound".

    • The approximate concentration and volume.

    • The date accumulation started.

    • Any associated hazard warnings (e.g., "Flammable Liquid").[11]

Step 4: Storage
  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][7]

  • Store in a Flammable Safety Cabinet: Flammable liquid waste should be stored in a fire-rated safety cabinet.[9]

Step 5: Arranging for Disposal
  • Request Pickup: Once the waste container is full or you no longer need to add to it, submit a chemical waste collection request to your institution's EHS department.[8][10]

  • Maintain Records: Keep a record of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[11]

Emergency Protocol: Spill Response

In the event of a this compound spill, immediate action is required to prevent exposure and environmental contamination.[8]

  • Alert and Evacuate: Notify personnel in the immediate area. For large spills, evacuate the laboratory.[5]

  • Ventilate: Increase ventilation by opening fume hood sashes.[5]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[5]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[5]

  • Dispose: Place all cleanup materials into a new, sealable container. Label it as "Hazardous Waste" containing this compound and manage it according to the disposal protocol outlined above.[5][8]

  • Report: Report the spill to your laboratory supervisor and the EHS department.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Waste Generation (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatibles (Oxidizers, Strong Acids) B->C D Select & Seal Compatible Waste Container C->D E Affix & Complete Hazardous Waste Label D->E F Store in SAA with Secondary Containment E->F G Request Waste Pickup from EHS F->G Container Full H Proper Disposal by Licensed Facility G->H

References

Personal protective equipment for handling 4-methylpent-4-enal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-methylpent-4-enal

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C6H10O[1][2]
Molar Mass 98.14 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Strong fruity flavor[1]
Density Approximately 0.818 - 0.819 g/mL[1][2]
Boiling Point Approximately 123 - 131 °C[1][2]
Melting Point Approximately -78 to -69 °C[1][2]
Flash Point 15 °C[1][2]
Refractive Index Approximately 1.4276[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure. The following table summarizes the recommended personal protective equipment.

Protection TypeRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles where there is a significant risk of splashing.To protect against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Butyl rubber or nitrile rubber gloves.Provides protection against skin contact. Nitrile gloves may be suitable for short-term splash protection, but butyl rubber is often recommended for prolonged contact with aldehydes.[4] Always inspect gloves before use and change them immediately if contaminated.
Body Protection Flame-retardant and antistatic protective clothing. A chemically resistant apron or coveralls should be worn over a lab coat, especially when handling larger quantities.[5][6]To protect the skin from splashes and to prevent the ignition of clothing in case of a fire.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[6]To prevent inhalation of vapors, which may cause respiratory irritation.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.
Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents or acids.[1] The storage area should be designated for flammable liquids.

3.2. Handling and Use

  • Engineering Controls: All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment: Ensure all recommended PPE is worn before handling the chemical.

  • Dispensing: When transferring the liquid, use only non-sparking tools and ensure that the container and receiving equipment are properly grounded to prevent static discharge.[5]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[5]

3.3. Spill Management

  • Immediate Actions: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not use combustible materials like paper towels to clean up spills.

  • Personal Protection: Responders to a spill should wear appropriate PPE, including respiratory protection.

3.4. Disposal

  • Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of it down the drain.

Emergency First Aid Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Workflow for Handling and Disposal of this compound

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area (Flammable Liquid Cabinet) inspect->store prepare Prepare for Handling: - Don PPE - Work in Fume Hood store->prepare handle Handling and Use: - Ground Equipment - Use Non-Sparking Tools prepare->handle spill Spill Occurs handle->spill waste_collection Collect Chemical Waste (Used chemical, contaminated items) handle->waste_collection spill_response Spill Response: - Evacuate & Ventilate - Use Absorbent Material spill->spill_response spill_response->waste_collection dispose Dispose of Waste via Licensed Contractor waste_collection->dispose end End of Process dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.